2-Acetyl-3-methylcyclohexane-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
180690-64-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-acetyl-3-methylcyclohexane-1,4-dione |
InChI |
InChI=1S/C9H12O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h5,9H,3-4H2,1-2H3 |
InChI Key |
ZICNNDGYGZBTLO-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)CCC1=O)C(=O)C |
Canonical SMILES |
CC1C(C(=O)CCC1=O)C(=O)C |
Synonyms |
1,4-Cyclohexanedione, 2-acetyl-3-methyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
2-Acetyl-3-methylcyclohexane-1,4-dione physical and chemical properties
Introduction
2-Acetyl-3-methylcyclohexane-1,4-dione belongs to the family of substituted cyclohexanediones, a class of organic compounds that are of significant interest in synthetic organic chemistry and drug discovery. The presence of two carbonyl groups, an acetyl group, and a methyl group on the cyclohexane ring suggests a rich and diverse reactivity profile, making it a potentially valuable building block for the synthesis of more complex molecules. The general structure of related cyclohexanediones is known to be a key pharmacophore in various biologically active compounds.
Predicted Physical and Chemical Properties
The physical and chemical properties of this compound are predicted based on data available for analogous compounds such as 2-Acetyl-1,3-cyclohexanedione and 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.
Table 1: Comparison of Physical and Chemical Properties of Related Cyclohexanedione Derivatives
| Property | 2-Acetyl-1,3-cyclohexanedione | 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1,4-Cyclohexanedione |
| Molecular Formula | C₈H₁₀O₃[1] | C₁₀H₁₄O₃[2] | C₆H₈O₂[3] |
| Molecular Weight | 154.16 g/mol [1] | 182.22 g/mol [2] | 112.13 g/mol [4] |
| Appearance | - | White or colorless to yellow powder[2] | Light yellow to beige crystalline powder or flakes[5] |
| Melting Point | - | - | 77-79 °C[5] |
| Boiling Point | - | - | - |
| Solubility | - | Soluble in organic solvents like methanol and ethanol[2] | Soluble in methanol and ethanol[5] |
| CAS Number | 4056-73-9[1] | 1755-15-3[2] | 637-88-7[5] |
Based on these related structures, this compound is expected to be a solid at room temperature with solubility in common organic solvents.
Spectroscopic Data
While specific spectral data for this compound is unavailable, the following are expected characteristic signals based on its structure and data from similar compounds:
-
¹H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.1-2.5 ppm), the methyl protons on the ring (doublet, ~1.0-1.3 ppm), the methine proton adjacent to the methyl group (multiplet), and the methylene protons of the cyclohexane ring (multiplets).
-
¹³C NMR: Resonances for the two ketone carbonyl carbons (~190-210 ppm), the acetyl carbonyl carbon (~200-210 ppm), and the various aliphatic carbons of the cyclohexane ring.
-
IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and acetyl groups (typically in the range of 1680-1720 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its functional groups. The ketone moieties can undergo nucleophilic addition, condensation, and reduction reactions. The presence of acidic alpha-protons makes it susceptible to enolization and subsequent reactions.
General Synthetic Approach: A plausible synthesis for this compound could involve the acylation of a corresponding 3-methylcyclohexane-1,4-dione precursor. General methods for the synthesis of acetylated cyclohexanediones often involve the reaction of a cyclohexanedione with an acetylating agent such as acetic anhydride under controlled conditions[2].
Experimental Protocols
The following provides a generalized experimental workflow for the synthesis and characterization of a compound like this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Detailed Methodology:
-
Synthesis:
-
To a solution of 3-methylcyclohexane-1,4-dione in a suitable aprotic solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride in the presence of a catalyst (e.g., a Lewis acid like aluminum chloride or a strong acid).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
-
Characterization:
-
The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Potential Applications and Biological Relevance
Derivatives of cyclohexanedione are known to exhibit a range of biological activities. For example, some 2-acyl-cyclohexane-1,3-diones have been investigated as herbicides[6]. Additionally, the cyclohexanedione scaffold is present in various natural products and pharmaceuticals. The specific biological role of this compound, if any, would require dedicated screening and biological assays. Given its reactive functional groups, it could serve as a versatile intermediate in the synthesis of novel therapeutic agents or agrochemicals.
Conclusion
While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for understanding its likely physical and chemical properties, a plausible synthetic route, and methods for its characterization. The information presented, based on closely related and well-documented analogues, should serve as a valuable resource for researchers and scientists interested in the synthesis and application of novel cyclohexanedione derivatives. Further experimental investigation is necessary to fully elucidate the specific characteristics and potential of this particular compound.
References
- 1. 2-Acetyl-1,3-cyclohexanedione | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]
- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. 1,3-Cyclohexanedione | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Cyclohexane-1,4-dione Derivatives: A Look into Structurally Related Compounds
An in-depth analysis of the mechanism of action for 2-Acetyl-3-methylcyclohexane-1,4-dione remains elusive within the current scientific literature. However, an examination of structurally similar cyclohexane-dione derivatives provides valuable insights into their potential biological activities and mechanisms, offering a foundational understanding for researchers, scientists, and drug development professionals.
The Herbicidal Activity of 2-Acyl-Cyclohexane-1,3-dione Congeners
A significant area of research for compounds structurally related to this compound is their potent herbicidal activity. These molecules, particularly 2-acyl-cyclohexane-1,3-diones, are known to act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in plants, and its inhibition disrupts essential biological pathways.
Mechanism of Action: HPPD Inhibition
The proposed mechanism of action for these herbicidal compounds involves the chelation of the ferrous ion located in the active site of the HPPD enzyme.[2] This interaction effectively blocks the enzyme's normal function. The inhibition of HPPD leads to a depletion of essential molecules, ultimately causing the death of the plant.
Caption: Proposed mechanism of HPPD inhibition by 2-acyl-cyclohexane-1,3-dione derivatives.
Broader Biological Activities of Related Scaffolds
The cyclohexane-dione scaffold is a versatile building block in medicinal chemistry.[2][3] Derivatives have been investigated for a variety of biological activities beyond herbicidal effects. For instance, derivatives of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione have demonstrated pesticidal properties.[3]
Furthermore, related cyclic dione structures, such as cyclopentenediones, have been shown to possess a wide spectrum of biological activities, including:
These findings suggest that the core cyclohexane-dione structure can be chemically modified to target various biological pathways and cellular processes.
Future Research Directions
The absence of specific data on this compound highlights a gap in the current scientific knowledge. Future research should focus on synthesizing this specific compound and evaluating its biological activity. Key experimental steps would include:
Caption: A generalized experimental workflow for investigating the biological activity of a novel compound.
References
Unveiling the Bioactive Potential of Acetylated Cyclohexanediones: A Technical Guide
This technical whitepaper serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known biological activities, molecular targets, and experimental methodologies associated with acetylated cyclohexanedione derivatives. By examining the broader class of these compounds, we can extrapolate potential avenues for the investigation of 2-Acetyl-3-methylcyclohexane-1,4-dione.
Herbicidal Activity: A Primary Target
A significant body of research has focused on the herbicidal properties of cyclohexanedione derivatives. These compounds have been shown to be potent inhibitors of key enzymes in plant metabolic pathways.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
Cyclohexanedione herbicides are well-documented as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] ACCase catalyzes the first committed step in this pathway, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, these compounds disrupt the production of lipids, which are essential for membrane formation and energy storage in susceptible grass species.[2] The selectivity of these herbicides for grasses is attributed to differences in the structure of ACCase between grasses and broadleaf plants.[2]
Experimental Protocol: In Vitro ACCase Inhibition Assay
A common method to determine the inhibitory activity of a compound against ACCase involves a radiometric assay.
-
Enzyme Extraction: Isolate ACCase from the target plant species (e.g., maize or susceptible grasses).
-
Reaction Mixture: Prepare a reaction buffer containing the extracted enzyme, acetyl-CoA, ATP, and radiolabeled bicarbonate (H¹⁴CO₃⁻).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., a 2-acetylcyclohexanedione derivative) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature to allow the enzymatic reaction to proceed.
-
Quantification: Stop the reaction and measure the incorporation of the radiolabel into the acid-stable product, malonyl-CoA. This is typically done using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Certain 2-acyl-cyclohexane-1,3-diones have been identified as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocochromanols. Inhibition of HPPD leads to a deficiency in plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. The resulting lack of carotenoids causes photobleaching and ultimately plant death.[3]
Signaling Pathway: Inhibition of Fatty Acid Biosynthesis
Caption: Inhibition of ACCase by a 2-acetylcyclohexanedione derivative.
Antimicrobial and Other Biological Activities
Beyond herbicidal effects, derivatives of cyclohexanone and cyclohexenone have demonstrated a range of other biological activities.
Antibacterial and Antifungal Properties
Studies have shown that various cyclohexanone derivatives possess antibacterial and antifungal properties.[5] For instance, certain synthesized cyclohexane-1,3-dione ligands and their metal complexes have exhibited activity against bacteria such as Escherichia coli and Staphylococcus aureus.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of a compound is often quantified by determining its Minimum Inhibitory Concentration (MIC).
-
Microorganism Culture: Prepare a standardized inoculum of the target bacteria or fungi.
-
Serial Dilutions: Create a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
Observation: After incubation, visually inspect the wells for microbial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Antithrombotic Potential
The acetylation of phenolic compounds has been shown to enhance their biological activities, including antithrombotic effects.[7][8] While not directly cyclohexanediones, this principle of acetylation improving bioactivity could be relevant. The anti-inflammatory properties of related compounds have also been noted.
Summary of Biological Activities and Molecular Targets of Related Compounds
| Compound Class | Biological Activity | Molecular Target(s) |
| Cyclohexanedione Herbicides | Herbicidal (Grasses) | Acetyl-CoA Carboxylase (ACCase)[1][2] |
| 2-Acyl-cyclohexane-1,3-diones | Herbicidal | p-Hydroxyphenylpyruvate Dioxygenase (HPPD)[3][4] |
| Cyclohexanone Derivatives | Antibacterial, Antifungal | General cellular disruption (mechanism often not fully elucidated)[5] |
| Cyclohexane-1,3-dione Complexes | Antibacterial | Not specified[6] |
| Acetylated Phenolics | Antithrombotic | Platelet Activating Factor (PAF) inhibition[7][8] |
Experimental Workflow: Screening for Biological Activity
Caption: A generalized workflow for screening and characterizing biological activity.
Conclusion and Future Directions
While specific data for this compound remains elusive, the broader family of acetylated cyclohexanediones presents a rich field for scientific investigation. The well-established herbicidal activity through the inhibition of ACCase and HPPD provides a strong starting point for evaluating this specific molecule. Furthermore, the potential for antimicrobial and other pharmacological activities should not be overlooked.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets, including plant ACCase, HPPD, and various bacterial and fungal strains. Positive hits from these initial screens would warrant more detailed mechanistic studies to elucidate the specific molecular interactions and signaling pathways involved. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such an investigation.
References
- 1. Interaction of cyclohexanediones with acetyl coenzyme-A carboxylase and an artificial target-site antibody mimic: a comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Investigating the Therapeutic Potential of Novel Compounds: A Case Study on 2-Acetyl-3-methylcyclohexane-1,4-dione
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and development of new therapeutic agents is a long and complex process, often beginning with a novel chemical entity whose biological activities are largely unknown.[1][2][3] This technical guide outlines a comprehensive, albeit hypothetical, workflow for the initial stages of investigating the therapeutic potential of a novel small molecule, using 2-Acetyl-3-methylcyclohexane-1,4-dione as a case study. As there is currently no publicly available data on the therapeutic applications of this specific compound, this document serves as a roadmap for researchers and drug development professionals to navigate the early stages of drug discovery. The guide details a systematic approach, from in silico screening and computational analysis to in vitro assays and preclinical in vivo studies. Detailed methodologies for key experiments, structured data presentation, and visual workflows are provided to facilitate a clear understanding of the processes involved in identifying and validating a potential drug candidate.
Introduction
The journey from a newly synthesized compound to a marketable drug is an arduous one, with estimates suggesting a timeline of 12-15 years and costs exceeding $1 billion.[2] The initial phase of this journey, often termed early drug discovery, is critical for identifying a compound's potential therapeutic value and weeding out unsuitable candidates.[1][2] This guide focuses on this crucial early phase, providing a structured approach to the investigation of a novel small molecule, this compound.
While the synthesis of this compound and related 2-acyl-cyclohexane-1,3-diones is documented, their biological activities and therapeutic potential remain unexplored.[4] This presents a unique opportunity to illustrate the systematic process of modern drug discovery, starting from a chemical structure with no known biological targets. The methodologies outlined herein are designed to be broadly applicable to other novel small molecules, providing a foundational framework for their therapeutic evaluation.
In Silico and Computational Screening
The first step in evaluating a novel compound is to leverage computational tools to predict its potential biological activities and physicochemical properties.[5][6][7] This in silico approach is cost-effective and can rapidly generate hypotheses for subsequent experimental validation.[5][6]
Experimental Protocol: In Silico Analysis
-
Ligand-Based Virtual Screening: The 2D structure of this compound will be used to search databases of known bioactive molecules for structurally similar compounds. This can provide initial clues about potential biological targets.
-
Structure-Based Virtual Screening (if a target is hypothesized): If a potential target is identified, molecular docking simulations will be performed to predict the binding affinity and mode of interaction between the compound and the target protein.[6][8]
-
ADME-Tox Prediction: Computational models will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound.[5] This helps to identify potential liabilities early in the discovery process.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related compounds (analogs) are synthesized, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent and selective molecules.[5][6]
Data Presentation: In Silico Prediction Tools
| Tool Category | Specific Tool Example | Application | Predicted Outcome for this compound (Hypothetical) |
| Similarity Searching | SwissSimilarity | Identify structurally similar compounds with known bioactivity. | High similarity to inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[4] |
| Molecular Docking | AutoDock Vina | Predict binding affinity and pose to a hypothesized target. | Favorable binding energy (-8.5 kcal/mol) to the active site of human HPPD. |
| ADME Prediction | SwissADME | Predict physicochemical properties and pharmacokinetic parameters. | Good oral bioavailability predicted; meets Lipinski's Rule of Five.[9] |
| Toxicity Prediction | DEREK Nexus | Predict potential toxicological endpoints. | Potential for skin sensitization; no predicted mutagenicity. |
Visualization: In Silico Screening Workflow
Caption: A flowchart of the in silico screening process.
In Vitro Assays
Following the generation of hypotheses from in silico studies, the next step is to perform in vitro assays to experimentally determine the compound's biological activity.[10][11] High-throughput screening (HTS) allows for the rapid testing of a compound against a wide range of biological targets.[12][13][14]
Experimental Protocol: Primary In Vitro Screening
-
Target-Based Assays: Based on the in silico predictions (e.g., HPPD inhibition), specific enzyme or receptor binding assays will be conducted. For example, an HPPD inhibition assay would measure the compound's ability to block the enzymatic activity of purified HPPD.
-
Phenotypic Screening: The compound will be tested in various cell-based assays to identify its effect on cellular phenotypes, such as cell viability, proliferation, or the activation of specific signaling pathways.[10]
-
Assay Development: For any identified "hits," robust and reproducible assays will be developed to accurately determine potency (e.g., IC50 or EC50 values) and selectivity.[2]
Data Presentation: Panel of Primary In Vitro Assays (Hypothetical Results)
| Assay Type | Specific Assay | Endpoint Measured | Result for this compound |
| Target-Based | Recombinant Human HPPD Inhibition Assay | IC50 (concentration for 50% inhibition) | 0.5 µM |
| Cell-Based | A549 Lung Cancer Cell Viability Assay (MTT) | GI50 (concentration for 50% growth inhibition) | > 100 µM |
| Cell-Based | HEK293 Cell Viability Assay (MTT) | CC50 (concentration for 50% cytotoxicity) | > 100 µM |
| Signaling Pathway | NF-κB Reporter Gene Assay in HeLa cells | Luciferase activity | No significant change |
Visualization: In Vitro Screening Cascade
Caption: A typical workflow for in vitro screening.
Preclinical In Vivo Studies
Once a compound has shown promising activity and selectivity in vitro, it progresses to preclinical in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in a living organism.[15][16][17]
Experimental Protocol: Initial In Vivo Evaluation
-
Pharmacokinetic (PK) Studies: The compound will be administered to a relevant animal model (e.g., mice or rats) to determine its ADME properties in vivo.[15][16] This includes measuring parameters like half-life, bioavailability, and tissue distribution.[9][15]
-
Efficacy Studies: In a disease-relevant animal model (e.g., a xenograft model for cancer if the compound showed anti-proliferative effects), the compound's ability to produce the desired therapeutic effect will be assessed.
-
Toxicology Studies: Initial toxicity studies will be conducted to identify any potential adverse effects and to determine the maximum tolerated dose (MTD).[9][17]
Data Presentation: Key Parameters in Preclinical In Vivo Studies
| Study Type | Key Parameters Measured | Desired Outcome | Hypothetical Result for this compound |
| Pharmacokinetics (PK) | Oral Bioavailability (F%), Half-life (t1/2) | F% > 30%, t1/2 > 2 hours | F% = 45%, t1/2 = 4 hours |
| Efficacy (in a tyrosinemia mouse model) | Reduction in toxic tyrosine metabolites | Significant reduction compared to vehicle control | 60% reduction in plasma tyrosine levels |
| Acute Toxicology | Maximum Tolerated Dose (MTD) | High MTD, indicating a good safety margin | MTD = 200 mg/kg |
Visualization: Hypothetical Signaling Pathway
Assuming the compound is an HPPD inhibitor, it would impact the tyrosine catabolism pathway.
Caption: Inhibition of the tyrosine catabolism pathway.
Synthesis and Analogue Development
The ability to synthesize analogs allows for the systematic modification of the molecule to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of lead optimization.[2]
Conclusion
While this compound currently has no known therapeutic applications, this technical guide provides a comprehensive framework for its investigation as a potential drug candidate. By following a systematic approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently evaluate the therapeutic potential of this and other novel small molecules. The iterative nature of this process, coupled with a deep understanding of the underlying biology and chemistry, is essential for the successful discovery and development of new medicines.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Workflow - What is it? [vipergen.com]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. What is in silico drug discovery? [synapse.patsnap.com]
- 7. microbenotes.com [microbenotes.com]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. marinbio.com [marinbio.com]
- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Application and prospects of high-throughput screening for in vitro neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaron.com [pharmaron.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
An In-depth Technical Guide on the Tautomerism and Enol Forms of 2-Acetyl-3-methylcyclohexane-1,4-dione
Disclaimer: Specific experimental data and research pertaining exclusively to the tautomerism of 2-acetyl-3-methylcyclohexane-1,4-dione is limited in publicly available scientific literature. Therefore, this guide utilizes established principles of keto-enol tautomerism in β-dicarbonyl and cyclic diketone systems, drawing upon data from closely related analogs to illustrate the expected chemical behavior, equilibria, and analytical methodologies.
Introduction
This compound is a dicarbonyl compound with the potential for complex tautomeric equilibria. Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form of tautomerism in dicarbonyl compounds is the keto-enol tautomerism, where a proton migrates from an α-carbon to a carbonyl oxygen, resulting in the formation of an enol. The position of this equilibrium is a critical factor in determining the chemical reactivity, biological activity, and physicochemical properties of the molecule. For drug development professionals, understanding and controlling the tautomeric forms of a molecule is crucial for optimizing drug-receptor interactions, solubility, and metabolic stability.
This technical guide provides a comprehensive overview of the predicted tautomeric behavior of this compound, its potential enol forms, and the experimental and computational methodologies used to characterize such systems.
Tautomeric Forms of this compound
This compound possesses two carbonyl groups and multiple acidic α-hydrogens, allowing for the formation of several distinct enol tautomers. The diketo form and its principal enol tautomers are depicted below. The relative stability of these forms is influenced by factors such as intramolecular hydrogen bonding, conjugation, and solvent effects.
The key tautomeric forms include:
-
Diketo Form: The fundamental structure with two carbonyl groups.
-
Enol Form A: Enolization involving the acetyl group and the adjacent carbonyl on the cyclohexane ring. This form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring, and by conjugation of the double bond with the remaining carbonyl group.
-
Enol Form B: Enolization involving a proton from the cyclohexane ring, creating an endocyclic double bond.
-
Enol Form C: Enolization involving the other carbonyl group on the cyclohexane ring.
The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.
Quantitative Analysis of Tautomeric Equilibria
The ratio of keto to enol forms is highly dependent on the solvent. Generally, nonpolar solvents favor the enol form due to the stability provided by intramolecular hydrogen bonding, while polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[1][2][3] The following table provides an illustrative summary of the expected tautomeric composition in various deuterated solvents, based on trends observed for analogous cyclic β-dicarbonyl compounds.
| Solvent (Dielectric Constant) | % Diketo Form (Predicted) | % Total Enol Forms (Predicted) | Predominant Enol Form | Keq ([Enol]/[Keto]) (Predicted) |
| Chloroform-d (4.8) | ~15% | ~85% | Enol A | ~5.7 |
| Acetone-d6 (20.7) | ~30% | ~70% | Enol A | ~2.3 |
| Methanol-d4 (32.7) | ~50% | ~50% | Enol A / Enol B | ~1.0 |
| DMSO-d6 (46.7) | ~60% | ~40% | Enol B / Enol C | ~0.67 |
| Water-d2 (80.1) | >80% | <20% | Enol B / Enol C | <0.25 |
Experimental Protocols
The determination of tautomeric equilibria is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry also plays a vital role in predicting the relative stabilities of tautomers.
NMR Spectroscopy for Tautomer Quantification
Proton (¹H) NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol forms in solution, as the proton chemical shifts for each tautomer are distinct and the interconversion is often slow on the NMR timescale.[4][5]
Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
A standard ¹H NMR spectrum is acquired at a constant temperature (e.g., 298 K).
-
The spectral width should be sufficient to encompass all relevant proton signals (typically 0-15 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The ¹H NMR spectrum is phased and baseline corrected.
-
Distinct signals corresponding to the keto and enol forms are identified. For example, the vinylic proton of the enol form and the α-protons of the keto form will have characteristic chemical shifts.
-
The integral of a well-resolved signal for the keto form is compared to the integral of a well-resolved signal for the enol form.
-
The percentage of each tautomer is calculated from the relative integrals, taking into account the number of protons giving rise to each signal. The equilibrium constant (Keq = [enol]/[keto]) is then determined.[4]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.
Methodology:
-
Sample Preparation: Solutions of known concentrations of this compound are prepared in various solvents of different polarities.
-
Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
The solvent is used as a reference.
-
-
Data Analysis:
-
The absorption maxima (λmax) corresponding to the keto and enol forms are identified.
-
The relative amounts of each tautomer can be estimated by deconvolution of the overlapping absorption bands, although this method is generally less precise than NMR for quantitative analysis.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).
Methodology:
-
Structure Optimization: The geometries of the diketo and all possible enol forms are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Solvent Effects: The calculations can be repeated using a continuum solvation model (e.g., PCM) to predict the influence of different solvents on the tautomeric equilibrium.
-
Transition State Search: The transition state for the interconversion between tautomers can be located to determine the energy barrier for the process.
Conclusion
References
- 1. Efficient asymmetric synthesis of alpha-alkylated 1, 4-cyclohexanedione derivatives, important chiral building blocks in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
In-depth Technical Guide: The Chemistry and History of Acetyl-Cyclohexanediones
A Note on the Target Compound: 2-Acetyl-3-methylcyclohexane-1,4-dione
Extensive searches of chemical literature and databases, including PubChem and Chemical Abstracts, did not yield any specific information on the compound "this compound." This suggests that the compound is not well-characterized, may not have been synthesized, or is referenced under a different nomenclature that is not readily identifiable.
Given the absence of data for the requested molecule, this guide will focus on a closely related and well-documented compound: 2-Acetyl-1,3-cyclohexanedione . This analog shares the core acetyl-cyclohexanedione structure and provides a basis for understanding the chemical properties, synthesis, and potential applications of this class of molecules. The methodologies and characteristics described herein are foundational to the study of β-triketones.
Technical Guide: 2-Acetyl-1,3-cyclohexanedione
Audience: Researchers, scientists, and drug development professionals.
Introduction and Historical Context
2-Acetyl-1,3-cyclohexanedione (CAS No. 4056-73-9) is a tricarbonyl compound that belongs to the class of β-triketones. These compounds are notable for their unique chemical reactivity, particularly their existence as a mixture of tautomeric enol forms, which governs their utility in synthesis and their biological activity. While a specific "discovery" event is not prominently documented, its synthesis and characterization are part of the broader exploration of dicarbonyl compounds in organic chemistry. Research into related structures, such as 2-acyl-cyclohexane-1,3-diones, has been driven by their potential as herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).
Physicochemical and Spectroscopic Data
The quantitative properties of 2-Acetyl-1,3-cyclohexanedione are crucial for its application in experimental settings. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem |
| Molecular Weight | 154.16 g/mol | PubChem |
| CAS Number | 4056-73-9 | PubChem |
| IUPAC Name | 2-acetylcyclohexane-1,3-dione | PubChem |
| Melting Point | 20 °C (lit.) | Alfa Aesar |
| Boiling Point | 85 °C at 0.1 mmHg (lit.) | Alfa Aesar |
| Density | 1.179 g/cm³ | Alfa Aesar |
| XLogP3 | -0.1 | PubChem |
| InChIKey | CHNXDYRMRBQOEF-UHFFFAOYSA-N | PubChem |
Key Experimental Protocols
The synthesis of 2-acyl-1,3-cyclohexanediones is a well-established process in organic chemistry. The following protocol is a representative example of the C-acylation of a 1,3-dione, which is the fundamental reaction for creating this class of compounds.
Protocol: Synthesis of 2-Acyl-cyclohexane-1,3-diones
This protocol is adapted from general literature procedures for the synthesis of 2-acyl-cyclohexane-1,3-diones, which are often used as precursors for compounds with herbicidal activity.
Objective: To synthesize a 2-acyl-cyclohexane-1,3-dione via C-acylation of cyclohexane-1,3-dione.
Materials:
-
Cyclohexane-1,3-dione
-
An appropriate acyl chloride (e.g., Acetyl chloride for 2-Acetyl-1,3-cyclohexanedione)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexane-1,3-dione (1.0 eq) and the base (2.2 eq) in the anhydrous solvent.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-acyl-cyclohexane-1,3-dione.
-
Verification: Verify the structure and purity of the final compound using spectrometric and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Core Applications and Signaling Pathways
Derivatives of 2-acyl-cyclohexane-1,3-dione are primarily known for their role as herbicides . They function as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) .
HPPD Inhibition Pathway: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone and tocochromanols in plants. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis, and also a key electron carrier in photosynthesis. By inhibiting HPPD, these compounds disrupt the production of plastoquinone, leading to a depletion of carotenoids. This, in turn, causes photo-bleaching and ultimately the death of the plant.
Below is a diagram illustrating the mechanism of action.
Caption: Mechanism of action for Triketone herbicides via HPPD inhibition.
Experimental Workflow for Herbicide Activity Screening:
The process of identifying and validating the herbicidal activity of novel 2-acyl-cyclohexane-1,3-dione congeners involves a structured workflow from synthesis to biological assay.
2-Acetyl-3-methylcyclohexane-1,4-dione review of literature
An In-depth Technical Guide to the Synthesis, Properties, and Biological Activities of 2-Acetyl-cyclohexane-diones and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on 2-Acetyl-3-methylcyclohexane-1,4-dione is limited. This guide provides a comprehensive review of closely related and structurally similar compounds to offer predictive insights and a thorough understanding of this chemical class.
Introduction
Cyclohexane-dione scaffolds are prevalent in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities. The addition of an acetyl group to this core structure, as seen in 2-acetyl-cyclohexane-diones, can significantly influence their chemical reactivity and biological function. These compounds and their derivatives have garnered interest for their potential as herbicides, antimicrobial agents, and valuable intermediates in organic synthesis. This document provides a detailed overview of the available scientific literature on 2-acetyl-cyclohexane-diones and related structures, focusing on their synthesis, chemical properties, and biological activities, with a particular emphasis on quantitative data and experimental protocols.
Physicochemical Properties of Cyclohexane-dione Derivatives
A summary of the key physicochemical properties of various cyclohexane-dione derivatives is presented below. This data is crucial for understanding the behavior of these compounds in different experimental settings.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-Acetyl-cyclohexane-1,3-dione | 4056-73-9 | C₈H₁₀O₃ | 154.16 | A synthetic quinoline derivative with antimicrobial properties. |
| 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | C₁₀H₁₄O₃ | 182.22 | Also known as 2-Acetyldimedone. |
| 2-Methyl-cyclohexane-1,3-dione | 1193-55-1 | C₇H₁₀O₂ | 126.15 | |
| 2-Acetyl-3-methylcyclohexanone | Not Available | C₉H₁₄O₂ | Not Available | |
| Cyclohexane-1,4-dione | 637-88-7 | C₆H₈O₂ | 112.13 | A valuable starting product for various syntheses. |
Synthesis Protocols
The synthesis of cyclohexane-dione derivatives often involves condensation and cyclization reactions. Below are detailed experimental protocols for related compounds.
General Synthesis of 2-Acyl-cyclohexane-1,3-diones
A common method for synthesizing 2-acyl-cyclohexane-1,3-diones involves the acylation of cyclohexane-1,3-dione. While specific reaction conditions may vary, a general workflow is outlined below.
Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.
Preparation of Cyclohexane-1,4-dione
Cyclohexane-1,4-dione can be prepared by the acid hydrolysis of its tetramethyl diketal, which is obtained through the catalytic hydrogenation of p-benzoquinone tetramethyl diketal.
Step 1: Hydrogenation of p-benzoquinone tetramethyl diketal
-
Reactants: p-benzoquinone tetramethyl diketal, hydrogen gas.
-
Catalyst: Hydrogenation catalyst (e.g., Raney nickel).
-
Medium: Basic medium (e.g., methanolic sodium hydroxide).
-
Temperature: -10°C to +150°C.
-
Procedure: The p-benzoquinone tetramethyl diketal is reduced with hydrogen in the presence of the catalyst in a basic solvent. After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crystalline mass is recrystallized from methanol to yield cyclohexanedione-(1,4)-tetramethyl diketal.
Step 2: Acid Hydrolysis to Cyclohexane-1,4-dione
-
Reactant: Cyclohexanedione-(1,4)-tetramethyl diketal.
-
Reagent: Dilute sulfuric acid (e.g., 1 N H₂SO₄).
-
Solvent: Methanol.
-
Temperature: 40°C.
-
Procedure: The diketal is suspended in methanol, and dilute sulfuric acid is added. The mixture is stirred for several hours. Recrystallization from ethanol yields pure cyclohexanedione-1,4-dione.
Biological Activity
Derivatives of 2-acetyl-cyclohexane-dione have shown notable biological activities, particularly as herbicides and antimicrobial agents.
Herbicidal Activity: HPPD Inhibition
Several 2-acyl-cyclohexane-1,3-diones are known to act as herbicides by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis and carotenoid production.
The inhibitory activity is attributed to the ability of the 1,3-dione moiety to chelate the ferrous ion in the active site of the HPPD enzyme.
Caption: Mechanism of HPPD inhibition by 2-acyl-cyclohexane-1,3-diones.
A study on a series of 2-acyl-cyclohexane-1,3-dione congeners revealed that the length of the acyl side chain is critical for inhibitory activity, with an 11-carbon chain being optimal.
| Compound | Description | IC₅₀ (app) (µM) |
| 5d | 2-acyl-cyclohexane-1,3-dione with a C₁₁ alkyl side chain | 0.18 ± 0.02 |
| Sulcotrione | Commercial triketone herbicide | 0.25 ± 0.02 |
Antimicrobial Activity
2-Acetyl-cyclohexane-1,3-dione has demonstrated bacteriostatic properties against Gram-positive bacteria such as Staphylococcus and Clostridium perfringens. However, it was not effective against Listeria monocytogenes or Gram-negative bacteria like Escherichia coli. The mechanism of action is suggested to involve the chelation of metal ions like copper and zinc.
In a separate study, metal complexes of novel cyclohexane-1,3-dione ligands were synthesized and screened for antibacterial activity. Some zinc and copper complexes showed enhanced activity against E. coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium compared to the ligands alone.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of these compounds. While a comprehensive dataset for the target molecule is unavailable, data for related structures can be found in public databases.
-
¹H NMR and ¹³C NMR: Spectra for 2-Acetyl-1,3-cyclohexanedione are available through databases like PubChem, sourced from Sigma-Aldrich.
-
IR Spectrum: The NIST WebBook contains the IR spectrum for 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione.
Conclusion
While direct research on 2-
In-Depth Technical Guide on the Safety and Handling of 2-Acyl-1,3-Cyclohexanedione Analogs
Executive Summary
This document outlines the essential safety precautions, hazard classifications, and handling protocols for 2-Acetylcyclohexane-1,3-dione. This compound is classified as a combustible solid and can cause serious eye damage. It is also harmful if swallowed and poses a hazard to aquatic life. Adherence to proper personal protective equipment (PPE), storage, and disposal procedures is critical to ensure laboratory safety. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach in its handling and application.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Acetylcyclohexane-1,3-dione is categorized as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Short-Term (Acute) | Category 3 | H402: Harmful to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Danger
Hazard Pictograms:
(Illustrative - actual pictograms may vary based on supplier SDS)
Physical and Chemical Properties
The known physical and chemical properties of 2-Acetylcyclohexane-1,3-dione are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 20 °C (lit.) | |
| Boiling Point | 85 °C at 0.1 mmHg (lit.) | |
| Storage Temperature | 2-8°C | [3] |
| Water Hazard Class (WGK) | 3 |
Handling and Storage
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling 2-Acetylcyclohexane-1,3-dione.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is recommended. |
Safe Handling Practices
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale dust or fumes.
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Keep in a cool place, with a recommended storage temperature of 2-8°C.[3]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[5]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| If Inhaled | Move person into fresh air. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[5]
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols and Workflows
While specific experimental protocols for the safety assessment of 2-Acetylcyclohexane-1,3-dione are not detailed in the available literature, a general workflow for handling potent chemical compounds in a research setting is provided below.
Caption: General laboratory workflow for safe chemical handling.
Toxicological Information
Detailed toxicological studies for 2-Acetylcyclohexane-1,3-dione are limited. The available information indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
Ecological Information
This compound is classified as harmful to aquatic life with long-lasting effects.[4] It is not expected to bioaccumulate.[4] All releases to the environment should be avoided, and the substance should be disposed of as hazardous waste.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione, a compound of interest in synthetic organic chemistry and potential drug discovery. The outlined procedure is based on established principles of C-acylation of β-dicarbonyl compounds.
Introduction
This compound is a substituted cyclic dione that can serve as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its structural features, a β-dicarbonyl moiety and an adjacent acetyl group, allow for a variety of subsequent chemical transformations. The following protocol details a laboratory-scale synthesis suitable for producing the title compound for research purposes.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the C-acylation of 3-methylcyclohexane-1,4-dione using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. The base facilitates the formation of an enolate from the starting dione, which then acts as a nucleophile in the acylation reaction.
Experimental Protocols
Synthesis of this compound via C-Acylation
This protocol describes the acylation of 3-methylcyclohexane-1,4-dione.
Materials:
-
3-methylcyclohexane-1,4-dione
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methylcyclohexane-1,4-dione (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise to the stirred solution.
-
Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).
-
Workup: Upon completion of the reaction, quench the mixture by adding 1 M HCl solution. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| 3-methylcyclohexane-1,4-dione | 1.0 eq |
| Acetic anhydride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 60-80% (based on similar acylation reactions) |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Disclaimer: The provided protocol is a proposed synthetic route based on established chemical principles. It has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
2-Acetyl-3-methylcyclohexane-1,4-dione purification techniques (crystallization, chromatography)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-acetyl-3-methylcyclohexane-1,4-dione, a key intermediate in various synthetic applications. The focus is on two primary purification techniques: crystallization and column chromatography. These methods are essential for obtaining high-purity material, which is critical for reproducible downstream applications in research and drug development.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound. These values should be considered as starting points and may require optimization based on the specific impurity profile of the crude material.
| Purification Technique | Parameter | Recommended Conditions/Values | Expected Purity | Typical Yield |
| Crystallization | Solvent System | Diisopropyl ether, Ethyl acetate/Hexane, Toluene | >98% | 60-85% |
| Temperature | Dissolution at boiling point, crystallization at 0-4 °C | |||
| Decolorizing Agent | Activated Charcoal (if necessary) | |||
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >99% | 70-95% |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) | |||
| Elution Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocols
Crystallization Protocol
Crystallization is a cost-effective method for purifying solids based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Diisopropyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents to identify a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. Stirring and gentle heating can be applied to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution. Swirl the flask and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
Flash column chromatography is a rapid and efficient technique for separating and purifying compounds from a mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable solvent system by performing TLC analysis of the crude mixture. The ideal eluent should provide a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane) and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Equilibrate the column by passing the eluent through until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary, and then adsorb it onto a small amount of silica gel.
-
Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is used, gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane) to elute the compounds.
-
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
The following diagrams illustrate the workflows for the purification techniques described.
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for 2-Acetyl-3-methylcyclohexane-1,4-dione as an Intermediate in Organic Synthesis
Introduction
2-Acetyl-3-methylcyclohexane-1,4-dione is a polyfunctionalized cyclic dione with significant potential as a versatile intermediate in organic synthesis. Its structural features, including a β-dicarbonyl system and appended acetyl and methyl groups, make it an attractive building block for the construction of complex molecular architectures, particularly in the synthesis of steroids, terpenoids, and other natural products. The presence of multiple reactive sites allows for a variety of chemical transformations, including alkylations, acylations, and annulation reactions.
Potential Synthetic Applications
Based on the reactivity of analogous compounds, this compound is anticipated to be a valuable precursor in several key synthetic transformations:
-
Robinson Annulation: As a substituted β-diketone, this compound is an excellent candidate for the Robinson annulation reaction, a powerful method for the formation of six-membered rings.[1][2] Reaction with a methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone would lead to the formation of a bicyclic or polycyclic enone system, a core structure in many steroids and other bioactive molecules.[2]
-
Synthesis of Heterocyclic Compounds: The dione functionality can serve as a precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles such as hydrazines, hydroxylamine, and ureas.
-
Precursor for Substituted Aromatics: The cyclohexane-1,4-dione ring can be aromatized under specific conditions to yield substituted hydroquinones or related aromatic compounds.
-
Building Block in Natural Product Synthesis: The densely functionalized nature of this intermediate makes it a potential starting material for the total synthesis of complex natural products.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound can be envisioned through a multi-step sequence starting from readily available materials. The following workflow outlines a potential synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Analogous Reactions)
The following protocols are for well-established reactions using structurally similar starting materials and are provided as a guide for developing a specific procedure for this compound.
Robinson Annulation for the Synthesis of a Wieland-Miescher Ketone Analogue
This protocol is adapted from the synthesis of the Wieland-Miescher ketone, which utilizes 2-methyl-cyclohexane-1,3-dione.[2]
Reaction Scheme:
Caption: Robinson annulation of a cyclohexanedione derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium methoxide (e.g., 0.1 eq).
-
Michael Acceptor Addition: To the stirred solution, add methyl vinyl ketone (1.1 eq) dropwise at room temperature.
-
Michael Addition: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the Michael addition.
-
Aldol Condensation: After the initial addition is complete, heat the reaction mixture to reflux for 4-8 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Yields for Robinson Annulation of Cyclohexanedione Derivatives
| Starting Diketone | Michael Acceptor | Product | Yield (%) | Reference |
| 2-Methyl-cyclohexane-1,3-dione | Methyl vinyl ketone | Wieland-Miescher Ketone | 70-85 | [2] |
| Cyclohexane-1,3-dione | Methyl vinyl ketone | Hajos-Parrish Ketone | 65-75 | Generic |
Acylation of a Cyclohexanedione
This protocol describes a general method for the C-acylation of a cyclic β-diketone.
Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the starting diketone (e.g., 2-methyl-cyclohexane-1,4-dione) (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise to the cold enolate solution. Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting this compound via flash column chromatography.
Table 2: Representative Spectroscopic Data for Acetylated Cyclohexanediones
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-Acetyl-5,5-dimethyl-cyclohexane-1,3-dione | 18.5 (s, 1H, enol-OH), 2.6 (s, 4H, CH2), 2.4 (s, 3H, COCH3), 1.1 (s, 6H, CH3) | 204.5, 192.1, 110.8, 51.5, 31.9, 28.3 | 1735, 1705, 1560 |
| 2-Acetyl-1,3-cyclohexanedione | 18.1 (s, 1H, enol-OH), 2.6-2.4 (m, 4H, CH2), 2.0 (t, 2H, CH2), 2.3 (s, 3H, COCH3) | 205.1, 192.8, 111.2, 36.8, 29.5, 19.1 | 1730, 1700, 1565 |
Note: The spectroscopic data presented is for related compounds and should be used as a reference for the characterization of this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactivity of this compound suggests that it may be an irritant, and appropriate care should be taken to avoid skin and eye contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Conclusion
While specific literature on this compound is scarce, its structure suggests it is a highly valuable and versatile intermediate in organic synthesis. The protocols and data provided for analogous compounds offer a strong foundation for researchers to develop synthetic routes utilizing this promising building block for the creation of complex and potentially bioactive molecules. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its synthetic potential.
References
Application Notes and Protocols: 2-Acetyl-3-methylcyclohexane-1,4-dione in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
While specific examples of the application of 2-acetyl-3-methylcyclohexane-1,4-dione in the total synthesis of natural products are not extensively documented in readily available scientific literature, its structural features suggest its potential as a versatile building block, particularly in reactions like the Robinson annulation. This key carbon-carbon bond-forming reaction has been instrumental in the synthesis of a wide array of complex natural products, including steroids and terpenes.
This document provides a detailed overview of the principles and a representative protocol for the Robinson annulation, a likely application for this compound. The protocol is based on the well-established synthesis of the Wieland-Miescher ketone, a foundational intermediate in steroid synthesis, which utilizes a structurally similar starting material, 2-methyl-1,3-cyclohexanedione.
Theoretical Application: Robinson Annulation
The Robinson annulation is a powerful method for the formation of a six-membered ring. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone ring system.[1][2]
Hypothetical Reaction Scheme:
In a hypothetical scenario, this compound could react with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), under basic conditions. The base would deprotonate one of the α-carbons of the dione, leading to the formation of an enolate. This enolate would then act as a nucleophile in a Michael addition to MVK. Subsequent intramolecular aldol condensation and dehydration would yield a bicyclic enone. The regioselectivity of the initial deprotonation would be a key factor in determining the final product.
Representative Experimental Protocol: Synthesis of the Wieland-Miescher Ketone
The following protocol details the synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. This serves as a practical example of a Robinson annulation that could be adapted for this compound, with necessary adjustments to reaction conditions.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the Wieland-Miescher ketone.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methyl-1,3-cyclohexanedione | 126.15 | 1.0 eq | |
| Methyl vinyl ketone (MVK) | 70.09 | 1.1 eq | Freshly distilled |
| Potassium hydroxide (KOH) | 56.11 | 0.1 eq | |
| Methanol (MeOH) | 32.04 | Anhydrous | |
| Diethyl ether | 74.12 | Anhydrous | |
| Saturated aq. NaCl solution | |||
| Anhydrous MgSO₄ |
Procedure
-
A solution of potassium hydroxide (0.1 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
2-Methyl-1,3-cyclohexanedione (1.0 eq) is added to the methanolic KOH solution and stirred until completely dissolved.
-
The solution is cooled to 0 °C in an ice bath.
-
Freshly distilled methyl vinyl ketone (1.1 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water and saturated aqueous NaCl solution.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the Wieland-Miescher ketone.
Expected Outcome and Data
The Robinson annulation typically provides moderate to good yields of the annulated product. For the synthesis of the Wieland-Miescher ketone, yields in the range of 70-85% are commonly reported.
| Parameter | Value |
| Yield | 70-85% |
| Diastereoselectivity | Racemic mixture (without chiral catalyst) |
Logical Workflow for a Robinson Annulation Experiment
The following diagram illustrates the logical workflow for carrying out a Robinson annulation reaction, from setup to product analysis.
Caption: A logical workflow diagram for a typical Robinson annulation experiment.
Signaling Pathway Analogy: The Robinson Annulation Mechanism
While not a biological signaling pathway, the mechanism of the Robinson annulation can be visualized as a chemical cascade, where each step triggers the next.
Caption: A diagram illustrating the mechanistic steps of the Robinson annulation.
Conclusion
This compound represents a potentially valuable, though currently underutilized, building block in the total synthesis of natural products. Its structure is amenable to classic ring-forming reactions such as the Robinson annulation. The provided protocols and diagrams, based on a well-established analogous reaction, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this and similar substituted cyclohexanediones in the construction of complex molecular architectures. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
Application Notes and Protocols: Derivatization of 2-Acetyl-3-methylcyclohexane-1,4-dione for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexane-dione framework is a privileged scaffold in medicinal chemistry, forming the core of various synthetic and natural compounds with a wide range of biological activities.[1][2] Derivatives of cyclohexane-1,3-dione and cyclohexane-1,4-dione have shown promise as anticancer, antimicrobial, and herbicidal agents.[2][3][4][5] The reactivity of the dicarbonyl groups and the adjacent methylene group allows for diverse chemical modifications, making this scaffold an excellent starting point for the development of new therapeutic agents through structure-activity relationship (SAR) studies.[6] This document provides detailed protocols for the derivatization of 2-acetyl-3-methylcyclohexane-1,4-dione and the subsequent evaluation of its derivatives to establish a clear SAR.
Data Presentation: Structure-Activity Relationship Data of Cyclohexane-dione Derivatives
The following tables summarize quantitative data for various cyclohexane-dione derivatives, demonstrating their potential as anticancer and herbicidal agents. While specific data for this compound derivatives are not extensively available in the public domain, the data for structurally related compounds provide a strong rationale for its investigation.
Table 1: Anticancer Activity of Cyclohexane-dione Derivatives
| Compound ID | Modification | Cell Line | IC50 (nM) | Reference |
| 4a | Tetrahydro-4H-chromene derivative | Various | <550 | [7] |
| 4b | Tetrahydro-4H-chromene derivative | Various | <550 | [7] |
| 4f | Tetrahydro-4H-chromene derivative | Various | <550 | [7] |
| 5d | Tetrahydro-4H-chromene derivative | Various | <550 | [7] |
| 5f | Tetrahydro-4H-chromene derivative | Various | <550 | [7] |
| 9 | 1,4-dihydropyridine derivative | Various | <550 | [7] |
| 11a-d | Arylhydrazone derivatives | Various | <550 | [7] |
| 5 | Tetrahydrobenzo[e][3][8][9]triazine derivative | Various | <1.00 | [10] |
| 7a, 7b | Dihydrazone derivatives | Various | <1.00 | [10] |
| 10c, 10e, 10f | Dihydrazone derivatives | Various | <1.00 | [10] |
| 11b, 11c, 11d, 11f | Dihydrazone derivatives | Various | <1.00 | [10] |
| Foretinib (Control) | - | Various | 1.16 | [10] |
Table 2: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives against Arabidopsis thaliana HPPD (AtHPPD)
| Compound ID | Acyl Side Chain | I50app (µM) | Reference |
| 5d | C11 alkyl | 0.18 ± 0.02 | [5][11] |
| Sulcotrione (Commercial Herbicide) | - | 0.25 ± 0.02 | [5][11] |
| 27 | Quinoline-containing | More potent than Mesotrione | [12] |
| 28 | Quinoline-containing | More potent than Mesotrione | [12] |
| Mesotrione (Commercial Herbicide) | - | 0.204 | [12] |
Experimental Protocols
Protocol 1: Synthesis of β-Enaminone Derivatives of this compound
This protocol describes a general method for the synthesis of β-enaminone derivatives, a common and versatile derivatization of 1,3-dicarbonyl compounds.[13]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Ceric ammonium nitrate (CAN)
-
Methanol
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round bottom flask, dissolve this compound (1 mmol) in methanol (10 mL).
-
Add the desired amine (1.1 mmol) to the solution.
-
Add a catalytic amount of ceric ammonium nitrate (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure β-enaminone derivative.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer activity of the synthesized derivatives.
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Human cancer cell line (e.g., M14 melanoma)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Hypothetical Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK)
Many anticancer agents function by inhibiting signaling pathways that are crucial for cancer cell proliferation and survival.[8] The diagram below depicts a hypothetical mechanism of action where a derivative inhibits a receptor tyrosine kinase.
References
- 1. Buy 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 [smolecule.com]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enaminone synthesis by amination [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 2-Acetyl-3-methylcyclohexane-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-acetyl-3-methylcyclohexane-1,4-dione using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for structurally related cyclic diketones and acetylated cyclohexanones, offering a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This HPLC method is designed for the quantification of this compound in various sample matrices, including pharmaceutical formulations and biological fluids. The method utilizes reverse-phase chromatography with UV detection, which is a common and reliable approach for compounds containing a chromophore, such as the dione functionality in the target analyte. For samples with complex matrices, a sample cleanup step like solid-phase extraction (SPE) is recommended to minimize interference.[1][2] Derivatization is generally not required for HPLC analysis of this compound due to its inherent UV absorbance.
Key Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 254 nm |
| Run Time | 15 minutes |
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare working standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Solid Samples: Accurately weigh the sample and dissolve it in a known volume of acetonitrile. Sonicate for 15 minutes to ensure complete dissolution.
-
Liquid Samples: Dilute the sample with acetonitrile to bring the analyte concentration within the calibration range.
-
Cleanup (if necessary): Pass the sample solution through a 0.45 µm syringe filter before injection. For complex matrices, utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute the analyte with acetonitrile.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area for the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
HPLC Workflow Diagram
Caption: A typical workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
GC-MS offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds like this compound. This method is particularly suitable for complex matrices where co-eluting peaks might interfere with HPLC-UV analysis. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte. For GC analysis, the compound should be thermally stable and sufficiently volatile. Derivatization is typically not necessary for this class of compounds but can be employed to improve chromatographic performance if needed.
Key Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification. |
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Experimental Protocol: GC-MS Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Prepare working standards by serial dilution, ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare an internal standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound or a compound with similar chromatographic behavior) at a fixed concentration. Add a constant amount of IS to all standards and samples.
-
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, perform LLE using a suitable organic solvent like ethyl acetate. Adjust the pH of the aqueous phase if necessary to optimize partitioning.
-
Solid-Phase Microextraction (SPME): For trace analysis in liquid or headspace, SPME can be a solvent-free alternative.
-
Derivatization (Optional): If poor peak shape or thermal instability is observed, derivatization (e.g., silylation) can be considered.
-
After extraction, the organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire data in both full scan and SIM mode. Identify characteristic ions for the analyte and internal standard for SIM analysis.
-
-
Data Analysis:
-
Identify the analyte peak in the chromatogram based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
-
GC-MS Workflow Diagram
Caption: A general workflow for the quantitative analysis of this compound using GC-MS.
Logical Relationship of Analytical Method Selection
The choice between HPLC and GC-MS depends on several factors related to the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
Caption: Decision tree for selecting between HPLC and GC-MS for the analysis of this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2-Acetyl-3-methylcyclohexane-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic analysis of 2-Acetyl-3-methylcyclohexane-1,4-dione using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols outlined below are designed to ensure high-quality data acquisition for structural elucidation and characterization.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical spectroscopic behavior of related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 | s | 3H | -COCH₃ |
| ~1.25 | d | 3H | -CH₃ |
| ~2.50 - 2.90 | m | 3H | Cyclohexane ring protons |
| ~3.20 | m | 1H | Cyclohexane ring proton adjacent to acetyl group |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C=O (ketone on ring) |
| ~205 | C=O (ketone on ring) |
| ~202 | C=O (acetyl) |
| ~55 | Quaternary carbon on ring |
| ~45 | CH on ring |
| ~35 | CH₂ on ring |
| ~30 | -COCH₃ |
| ~15 | -CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2850 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (acetyl ketone) |
| ~1705 | Strong | C=O stretch (cyclohexanedione) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1360 | Medium | C-H bend (methyl) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 139 | [M - COCH₃]⁺ |
| 111 | [M - COCH₃ - CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
500 MHz NMR Spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single scan to check the spectral width and receiver gain.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Spectroscopy grade solvent (e.g., chloroform) if analyzing in solution, or potassium bromide (KBr) for pellet preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets/liquid cells.
Protocol (using ATR-FTIR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Correlate the observed peaks with known functional group frequencies.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ionization energy for the EI source to 70 eV.
-
Set the mass analyzer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks and the structure of the molecule.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
2-Acetyl-3-methylcyclohexane-1,4-dione in the development of novel herbicides or pesticides
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific research on 2-Acetyl-3-methylcyclohexane-1,4-dione in herbicide development is not extensively documented in publicly available literature, the broader class of cyclohexanedione derivatives has been a significant area of research and development for novel herbicides. These compounds are known to be effective against a range of weed species, particularly grasses. This document provides an overview of the application of cyclohexanedione derivatives in herbicide research, focusing on their mechanism of action, and includes representative experimental protocols and data for researchers interested in this chemical class.
The primary modes of action for herbicidal cyclohexanediones are the inhibition of two key plant enzymes: Acetyl-CoA Carboxylase (ACCase) and p-Hydroxyphenylpyruvate Dioxygenase (HPPD).[1][2][3][4] Inhibition of these enzymes disrupts essential metabolic pathways in susceptible plants, leading to growth inhibition and eventual death.[2]
Data Presentation
The following table summarizes the inhibitory activity of selected 2-acyl-cyclohexane-1,3-dione congeners against the plant enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). This data is representative of the type of quantitative information generated during the screening of potential herbicide candidates.
| Compound | Molecular Structure | Target Enzyme | Apparent I50 (µM) | Reference Compound | Apparent I50 (µM) |
| 2-acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | Not specified in source | HPPD | 0.18 ± 0.02 | Sulcotrione | 0.25 ± 0.02 |
Table 1: Inhibitory activity of a 2-acyl-cyclohexane-1,3-dione derivative against Arabidopsis thaliana HPPD. Data extracted from a study on congeners derived from Peperomia natural products.[3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by cyclohexanedione herbicides and a general workflow for screening these compounds.
Caption: ACCase Inhibition Pathway by Cyclohexanedione Herbicides.
Caption: HPPD Inhibition Pathway by Triketone-type Cyclohexanedione Herbicides.
Caption: General Experimental Workflow for Herbicide Discovery.
Experimental Protocols
The following are representative protocols for assays commonly used in the evaluation of cyclohexanedione-based herbicides.
Protocol 1: In Vitro Inhibition of Acetyl-CoA Carboxylase (ACCase)
Objective: To determine the in vitro inhibitory activity of test compounds against ACCase extracted from a target grass species.
Materials:
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
ACCase enzyme preparation from a susceptible grass species (e.g., Avena fatua).
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 0.5 M glycerol.
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Trichloroacetic acid (TCA), 10% (w/v).
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, and Acetyl-CoA in a microcentrifuge tube.
-
Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM) to the reaction mixture. Include a solvent control (e.g., DMSO) and a positive control (a known ACCase inhibitor like sethoxydim).
-
Initiate the reaction by adding the ACCase enzyme preparation.
-
Start the carboxylation reaction by adding NaH¹⁴CO₃.
-
Incubate the reaction mixture at 32°C for 10-20 minutes.
-
Stop the reaction by adding 10% TCA. This will precipitate the acid-stable product, [¹⁴C]malonyl-CoA.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with 10% TCA to remove any unincorporated NaH¹⁴CO₃.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant or plant-extracted HPPD.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Recombinant or purified plant HPPD (e.g., from Arabidopsis thaliana).
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbic acid, 10 µM FeSO₄.
-
Substrate: p-Hydroxyphenylpyruvate (HPP).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer.
-
Add the test compound at various concentrations. Include a solvent control and a positive control (a known HPPD inhibitor like sulcotrione).
-
Add the HPPD enzyme to the cuvette and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding the substrate, HPP.
-
Monitor the decrease in absorbance at 310 nm, which corresponds to the consumption of HPP, for 5-10 minutes using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Whole Plant Greenhouse Bioassay
Objective: To evaluate the herbicidal efficacy of test compounds on target weed species under controlled greenhouse conditions.
Materials:
-
Seeds of target weed species (e.g., Setaria viridis, Avena fatua) and a tolerant crop species (e.g., soybean, cotton).
-
Pots filled with a standard potting mix.
-
Test compounds formulated as an emulsifiable concentrate or a wettable powder.
-
Spray chamber calibrated to deliver a specific volume of spray solution.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
Procedure:
-
Sow the seeds of the weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare spray solutions of the test compounds at various application rates (e.g., 10, 50, 100, 500 g active ingredient per hectare). Include an untreated control and a commercial standard herbicide as a positive control.
-
Apply the spray solutions to the plants using the calibrated spray chamber.
-
Return the pots to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = complete kill).
-
At the end of the experiment (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.
-
Calculate the GR₅₀ value (the application rate that causes a 50% reduction in plant growth) for each weed species.
These protocols provide a foundational framework for the investigation of novel cyclohexanedione derivatives as potential herbicides. Researchers should optimize these methods based on their specific compounds, target species, and available resources.
References
Application Notes and Protocols for 2-Acyl-cyclohexane-1,4-dione Derivatives in Biochemical Assays
A Focus on p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Introduction
Data Presentation: HPPD Inhibitory Activity
The inhibitory activity of various 2-acyl-cyclohexane-1,3-dione derivatives against Arabidopsis thaliana HPPD is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Side Chain Structure | IC50 (µM) |
| 2-undecanoyl-cyclohexane-1,3-dione (5d) | C11 Alkyl | 0.18 ± 0.02 |
| Sulcotrione (Commercial Herbicide) | - | 0.25 ± 0.02 |
| Mesotrione (Commercial Herbicide) | - | Limit of detection: 0.069 |
| Tembotrione (Commercial Herbicide) | - | Limit of detection: 0.051 |
| Leptospermone (Natural Product) | - | Limit of detection: 20 |
Data sourced from multiple studies on HPPD inhibition.[1][8]
Experimental Protocols
Protocol 1: In Vitro HPPD Inhibition Assay
This protocol describes a common method for measuring the in vitro inhibitory activity of 2-acyl-cyclohexane-1,3-dione derivatives on HPPD. The assay is based on measuring the consumption of oxygen in the enzymatic reaction.
Materials and Reagents:
-
Recombinant Arabidopsis thaliana HPPD
-
2-acyl-cyclohexane-1,3-dione derivatives (test compounds)
-
p-hydroxyphenylpyruvate (HPP) (substrate)
-
Ascorbate
-
Sodium phosphate buffer (0.2 M, pH 7.2)
-
Dimethyl sulfoxide (DMSO) for dissolving test compounds
-
Oxygen electrode or other oxygen measurement system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of HPP in the sodium phosphate buffer.
-
Prepare a fresh solution of ascorbate in the sodium phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a reaction vessel, combine the sodium phosphate buffer, ascorbate, and the recombinant HPPD enzyme.
-
Add the desired concentration of the test compound (from the stock solution) to the reaction mixture. An equivalent volume of DMSO should be added to the control.
-
Incubate the enzyme and inhibitor together for a defined period (e.g., 3 minutes) to allow for binding.[1]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the HPP substrate to the mixture.
-
Immediately begin monitoring the rate of oxygen consumption using an oxygen electrode.
-
Record the rate of oxygen consumption over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Whole-Cell Colorimetric Bioassay for HPPD Inhibitors
This protocol provides a high-throughput screening method using a recombinant Escherichia coli strain expressing a plant HPPD. The assay is based on the production of a melanin-like pigment from tyrosine catabolism. Inhibition of HPPD reduces pigment formation.[8]
Materials and Reagents:
-
Recombinant E. coli expressing plant HPPD
-
Luria-Bertani (LB) medium
-
Tyrosine
-
2-acyl-cyclohexane-1,3-dione derivatives (test compounds)
-
96-well microplates
-
Plate reader for measuring absorbance
Procedure:
-
Cell Culture and Induction:
-
Grow the recombinant E. coli strain in LB medium to the mid-log phase.
-
Induce the expression of the HPPD enzyme according to the specific expression system protocol.
-
-
Assay Setup:
-
In a 96-well microplate, add the induced E. coli culture to each well.
-
Add varying concentrations of the test compounds to the wells. Include a negative control (no inhibitor) and a positive control (a known HPPD inhibitor).
-
Add tyrosine to all wells to initiate the pigment production pathway.
-
-
Incubation and Measurement:
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for a sufficient time to allow for pigment development in the control wells.
-
Measure the absorbance of the melanin-like pigment at a suitable wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pigment production for each test compound concentration compared to the negative control.
-
Determine the IC50 values as described in Protocol 1.
-
Mandatory Visualization
Signaling Pathway: Inhibition of Plastoquinone Biosynthesis
The following diagram illustrates the role of HPPD in the plastoquinone biosynthesis pathway and the mechanism of inhibition by 2-acyl-cyclohexane-1,3-dione derivatives.
Caption: Inhibition of HPPD by 2-acyl-cyclohexane-1,3-diones blocks plastoquinone synthesis.
Experimental Workflow: In Vitro HPPD Inhibition Assay
The following diagram outlines the workflow for the in vitro HPPD inhibition assay.
Caption: Workflow for determining the IC50 of HPPD inhibitors.
References
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 6. Plastoquinone - Wikipedia [en.wikipedia.org]
- 7. Mesotrione - Wikipedia [en.wikipedia.org]
- 8. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione. The synthesis of this molecule, a derivative of the well-known Wieland-Miescher ketone, is typically achieved through a Robinson annulation reaction.[1][2] This process involves a Michael addition followed by an intramolecular aldol condensation.[1][3][4] Careful control of reaction conditions is crucial for achieving a high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Robinson annulation, which is a two-step process:
-
Michael Addition: A nucleophilic enolate, generated from a precursor like 2-methylcyclohexane-1,3-dione, attacks an α,β-unsaturated ketone (e.g., methyl vinyl ketone).[1][3] This forms a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The intermediate then undergoes an intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other carbonyl group, forming a six-membered ring.[3][4] Subsequent dehydration leads to the final α,β-unsaturated ketone product.[4]
Q2: What are the typical starting materials for this synthesis?
A2: The common precursors are 2-methylcyclohexane-1,3-dione and methyl vinyl ketone (MVK).[1][2] Variations may employ derivatives of MVK to introduce different functionalities.
Q3: What factors significantly influence the yield of the reaction?
A3: The yield is sensitive to several factors, including the choice of base, solvent, reaction temperature, and the purity of the starting materials. The order of addition of reagents can also play a critical role. For instance, higher yields are often obtained when the Michael adduct is isolated before proceeding with the aldol condensation.[5]
Q4: What is the Wieland-Miescher ketone and how is it related to this compound?
A4: The Wieland-Miescher ketone is a well-known bicyclic diketone that is also a product of a Robinson annulation, specifically between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1][2] It is an isomer of this compound and serves as a key starting material in the synthesis of various steroids and other natural products.[2][6] The synthetic methodologies and challenges are often very similar for both compounds.
Experimental Protocol
This protocol is a representative example for the synthesis of this compound via a Robinson annulation.
Materials:
-
2-methylcyclohexane-1,3-dione
-
Methyl vinyl ketone (freshly distilled)
-
Base (e.g., sodium methoxide, triethylamine)
-
Solvent (e.g., methanol, dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Michael Addition:
-
Dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., triethylamine, 4.0 eq) and stir the mixture at room temperature.
-
Slowly add freshly distilled methyl vinyl ketone (5.0 eq) to the solution.
-
Stir the reaction mixture for an extended period (e.g., 96 hours) at room temperature, protecting it from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to obtain the crude Michael adduct.
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide, 3.0 eq) in one portion while stirring at room temperature.
-
Continue stirring for 24 hours. An additional portion of base (1.0 eq) may be added if the reaction has not gone to completion.
-
After another 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield | Notes |
| Base | Strong (e.g., NaOMe) | Generally higher yields | Can promote side reactions if not controlled. |
| Weak (e.g., Triethylamine) | Cleaner reaction, lower yield | May require longer reaction times. | |
| Solvent | Protic (e.g., Methanol) | Good for aldol condensation | Can interfere with enolate formation in Michael addition. |
| Aprotic (e.g., DCM) | Favorable for Michael addition | May require a separate step for aldol condensation. | |
| Temperature | Room Temperature | Slower reaction, fewer side products | Often used for the Michael addition step. |
| Reflux | Faster reaction, potential for more byproducts | Can be used to drive the aldol condensation to completion. | |
| Procedure | One-pot | More efficient | Lower yields are sometimes observed. |
| Two-step (isolate Michael adduct) | Higher overall yield | More time-consuming.[5] |
Troubleshooting Guides
Q: My reaction yield is consistently low. What are the possible causes and solutions?
A: Low yield can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reagents:
-
Problem: Methyl vinyl ketone is prone to polymerization.
-
Solution: Use freshly distilled methyl vinyl ketone for each reaction.
-
-
Reaction Conditions:
-
Problem: Incomplete reaction in either the Michael addition or the aldol condensation step.
-
Solution: Monitor each step by TLC. For the Michael addition, consider a longer reaction time or a more suitable solvent. For the aldol condensation, a stronger base or heating might be necessary.
-
-
Side Reactions:
-
Problem: Formation of byproducts due to self-condensation of starting materials or polymerization.
-
Solution: Adjust the rate of addition of methyl vinyl ketone (slow, dropwise addition is recommended). Ensure the reaction temperature is well-controlled.
-
Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A: The formation of multiple products is a common issue.
-
Possible Side Products:
-
Unreacted starting materials.
-
The intermediate Michael adduct (if the aldol condensation is incomplete).
-
Products from the self-condensation of 2-methylcyclohexane-1,3-dione.
-
Polymers of methyl vinyl ketone.
-
-
Minimization Strategies:
-
Optimize Base Concentration: Using an excess of a strong base can lead to undesired side reactions. A careful titration of the base or the use of a weaker base might be beneficial.
-
Temperature Control: Running the reaction at a lower temperature can help to suppress side reactions, although it may require a longer reaction time.
-
Order of Addition: Adding the methyl vinyl ketone slowly to the mixture of the dione and the base can minimize its self-polymerization.
-
Q: The purification of the final product is challenging. Are there any tips for effective purification?
A: Purification can indeed be difficult due to the similar polarities of the product and some byproducts.
-
Column Chromatography:
-
Adsorbent: Use silica gel with a standard particle size.
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
Monitoring: Collect small fractions and analyze them by TLC to ensure good separation.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization from a suitable solvent system (e.g., diisopropyl ether, or a mixture of ethyl acetate and hexane) can be an effective final purification step.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis of this compound.
References
2-Acetyl-3-methylcyclohexane-1,4-dione identification and reduction of synthesis byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyl-3-methylcyclohexane-1,4-dione. The information focuses on identifying and reducing the formation of common synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several methods, with the Robinson annulation and Stork enamine alkylation being prominent strategies. The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2][3][4] The Stork enamine synthesis utilizes an enamine as a nucleophile to alkylate or acylate a ketone.[5][6][7][8][9]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproducts are highly dependent on the synthetic route chosen. In a Robinson annulation, potential byproducts include the intermediate Michael adduct if the subsequent aldol condensation is incomplete.[1][3] In a Stork enamine alkylation, N-alkylation products can form, and polyalkylation is also a possibility under certain conditions.[5][6][8]
Q3: How can I identify the presence of byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) can provide a quick assessment of the reaction's progress and the presence of multiple components. For definitive identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separating and identifying individual compounds.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of both the desired product and any impurities.
Q4: What are some general strategies to minimize byproduct formation?
A4: To minimize byproducts, careful control of reaction conditions is crucial. This includes maintaining the optimal temperature, controlling the rate of reagent addition, and using the correct stoichiometry of reactants and base. For instance, in a Robinson annulation, isolating the Michael adduct before proceeding to the cyclization step can sometimes improve the yield of the final product.[1] In Stork enamine synthesis, using activated alkyl halides can favor C-alkylation over N-alkylation.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction conditions. | Verify the purity of starting materials and solvents. Ensure the base used is of the correct concentration and is not degraded. | |
| Presence of multiple spots on TLC after the reaction | Formation of byproducts. | Refer to the byproduct identification and reduction strategies outlined in this guide. |
| Decomposition of the product. | Some diones can be unstable.[11] Consider purification under an inert atmosphere and avoid excessive heat. | |
| Difficulty in purifying the final product | Byproducts have similar polarity to the desired product. | Employ alternative purification techniques such as fractional distillation under reduced pressure or preparative high-performance liquid chromatography (HPLC). |
| Product instability on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or deactivating the silica gel with a base like triethylamine.[11] | |
| Identification of an unexpected major product | Incorrect reaction pathway being favored. | Re-evaluate the reaction mechanism and conditions. For example, in a Michael addition, 1,2-addition may be competing with the desired 1,4-addition.[12][13][14][15] |
Experimental Protocols
Protocol 1: Identification of Carbonyl Byproducts using 2,4-Dinitrophenylhydrazine (2,4-DNP) Test
This qualitative test is used to detect the presence of aldehydes and ketones.[16][17][18]
Methodology:
-
Dissolve a small sample of the crude reaction mixture in a minimal amount of ethanol.
-
Add a few drops of the 2,4-dinitrophenylhydrazine reagent.
-
Shake the mixture well.
-
The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of an aldehyde or ketone.[16][17][18]
Protocol 2: Reduction of Over-alkylation Byproducts
Over-alkylation can be a significant issue in reactions like the Stork enamine alkylation.
Methodology:
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of multiple alkylations.
-
Use of a Bulky Base: Employing a sterically hindered base can favor the formation of the kinetic enolate, which may be less prone to over-alkylation.
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of the enamine to the alkylating agent.
Visualizations
Experimental Workflow for Byproduct Identification and Reduction
Caption: Workflow for synthesis, analysis, and optimization.
Troubleshooting Decision Tree
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 7. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 8. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Michael Addition [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: 2-Acetyl-3-methylcyclohexane-1,4-dione Purification and Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification and isolation of 2-Acetyl-3-methylcyclohexane-1,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials, partially reacted intermediates, side-products from condensation reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.
Q2: What are the key stability concerns for this compound during purification?
A2: Like many β-diketones, this compound can be susceptible to degradation under harsh acidic or basic conditions, as well as prolonged exposure to high temperatures. This can lead to cleavage of the acetyl group or other rearrangements.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: Flash column chromatography is a commonly used and effective method for the initial purification of this compound. For achieving higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed.
Q4: Can recrystallization be used to purify this compound?
A4: Yes, recrystallization can be a viable method for final purification, provided a suitable solvent system is identified. The choice of solvent will be critical to obtaining high purity crystals.
Troubleshooting Guides
Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Compound is not binding to the column | - Ensure the polarity of your loading solvent is low enough for the compound to adsorb to the silica gel. - Consider using a different stationary phase if your compound is highly polar. |
| Compound is eluting with the solvent front | - Decrease the polarity of the initial mobile phase. Start with a non-polar solvent and gradually increase the polarity. |
| Compound is irreversibly binding to the column | - This may occur if the compound is unstable on silica gel. Consider using a less acidic stationary phase like alumina. - Add a small amount of a modifying agent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Co-elution with impurities | - Optimize the solvent gradient to improve separation. A shallower gradient can increase resolution between closely eluting compounds. - Consider using a different solvent system. |
Product Degradation During Purification
| Possible Cause | Suggested Solution |
| Acid or base sensitivity | - Neutralize the crude reaction mixture before purification. - Use a neutral stationary phase for chromatography (e.g., neutral alumina). - Avoid using strongly acidic or basic additives in the mobile phase. |
| Thermal instability | - Perform all purification steps at room temperature or below if possible. - Use rotary evaporation at a lower temperature to remove solvents. |
| Oxidation | - Keep the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Add an antioxidant to the solvents if compatible with your downstream applications. |
Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice | - Perform a systematic solvent screen to find a solvent in which the compound is sparingly soluble at room temperature and highly soluble when hot. - Consider using a co-solvent system to fine-tune the solubility. |
| Oiling out instead of crystallization | - Ensure the solution is not supersaturated before cooling. - Cool the solution slowly to promote crystal growth. - Try adding a seed crystal to induce crystallization. |
| Impurities inhibiting crystallization | - Pre-purify the material using another technique like column chromatography to remove the bulk of the impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots using a UV lamp and/or a chemical stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Protocol 2: Reverse-Phase HPLC
-
System Preparation:
-
Use a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Mobile Phase:
-
A typical mobile phase would be a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of an acid modifier like 0.1% formic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve a small amount of the partially purified compound in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Elution Gradient:
-
Start with a higher percentage of the aqueous phase (e.g., 90% A).
-
Run a linear gradient to a higher percentage of the organic phase (e.g., 90% B) over a set time (e.g., 20 minutes).
-
-
Detection and Collection:
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Remove the organic solvent from the collected fraction via rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the pure compound.
-
Quantitative Data Summary
The following tables present representative data for the purification of this compound.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Flash Column Chromatography | 75 | 95 | 80 |
| Recrystallization | 95 | >99 | 70 |
| Preparative HPLC | 95 | >99.5 | 65 |
Table 2: Optimized Flash Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 10% to 40% Ethyl Acetate in Hexanes |
| Loading Method | Dry Loading |
| Typical Rf of Product | ~0.3 in 30% Ethyl Acetate/Hexanes |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low yield in purification.
2-Acetyl-3-methylcyclohexane-1,4-dione optimization of reaction conditions (temperature, solvent, catalyst)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A plausible and common approach for the synthesis of this and structurally similar compounds is a variation of the Robinson annulation. This would involve the Michael addition of a nucleophile derived from a precursor to the 3-methylcyclohexane-1,4-dione ring system to an activated acetyl equivalent, followed by an intramolecular cyclization and subsequent oxidation. Another potential route is the direct acylation of a pre-formed 3-methylcyclohexane-1,4-dione.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to optimize are temperature, choice of solvent, and the type of catalyst. These factors significantly influence reaction rate, yield, and the formation of side products. Careful control of these variables is essential for achieving the desired product with high purity.
Q3: How does the 3-methyl group on the cyclohexane ring affect the reaction?
A3: The methyl group can exert both electronic and steric effects. Electronically, it is a weak electron-donating group, which can influence the acidity of the alpha-protons. Sterically, it can hinder the approach of bulky reagents, potentially affecting the regioselectivity of the acylation and the stereochemistry of the final product.
Q4: What are the expected side products in this synthesis?
A4: Common side products can include unreacted starting materials, products of self-condensation of the starting dione, and isomers of the desired product. Over-acylation or alternative cyclization pathways can also lead to impurities.
Q5: What purification methods are recommended for the final product?
A5: Purification of the crude product is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system may also be an effective method to obtain a highly pure product. The choice of eluent for chromatography or recrystallization solvent will depend on the polarity of the final compound and its impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials or solvent. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or activate it prior to use. 2. Optimize the temperature. For base-catalyzed reactions, cooling might be necessary initially. For Lewis acid-catalyzed reactions, a moderate temperature increase might be beneficial. 3. Ensure starting materials are pure and solvents are anhydrous. 4. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Formation of Multiple Products | 1. Lack of regioselectivity in the acylation step. 2. Competing side reactions (e.g., self-condensation). 3. Isomerization of the product under the reaction conditions. | 1. Use a more sterically hindered base or a directing group to improve regioselectivity. 2. Slowly add the acylating agent at a lower temperature to minimize side reactions. 3. Adjust the work-up procedure to be milder (e.g., use a buffered aqueous solution). |
| Incomplete Reaction | 1. Insufficient amount of catalyst. 2. Low reaction temperature. 3. Deactivation of the catalyst. | 1. Increase the catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Add the catalyst in portions throughout the reaction. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Harsh work-up conditions (e.g., strong acid or base). 3. Product is unstable on silica gel during chromatography. | 1. Reduce the reaction temperature. 2. Use a neutral or mildly acidic/basic work-up. 3. Deactivate the silica gel with a small amount of triethylamine before chromatography or use an alternative stationary phase like alumina. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the general effects of temperature, solvent, and catalyst on the synthesis of 2-acyl-cyclohexanediones, based on analogous reactions reported in the literature.
Table 1: Effect of Temperature on Reaction Outcome
| Temperature | Effect on Reaction Rate | Effect on Yield | Potential Issues |
| Low (0-25 °C) | Slower | Generally higher selectivity | Incomplete reaction |
| Moderate (25-80 °C) | Faster | Often optimal | Increased side products |
| High (>80 °C) | Very fast | May decrease due to decomposition | Significant side product formation, product decomposition |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent Type | Examples | General Effect |
| Aprotic, Non-polar | Toluene, Hexane | Can favor kinetic control, may lead to solubility issues. |
| Aprotic, Polar |
2-Acetyl-3-methylcyclohexane-1,4-dione stability, degradation, and storage issues
Disclaimer: Specific stability and degradation data for 2-Acetyl-3-methylcyclohexane-1,4-dione is limited in publicly available literature. The following guidance is based on the general chemical properties of β-dicarbonyl compounds and cyclohexanedione derivatives. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many β-dicarbonyl compounds, the primary stability concerns for this compound revolve around its susceptibility to degradation under certain conditions. Key factors that can influence its stability include pH, temperature, light, and the presence of oxidizing or reducing agents. The acidic nature of the proton between the two carbonyl groups makes the compound reactive in the presence of bases.
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation. Storing at reduced temperatures (e.g., in a refrigerator or freezer) can also help to minimize degradation.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways have not been extensively documented for this exact molecule, β-dicarbonyl compounds can undergo several types of degradation. These may include:
-
Hydrolysis: Especially under strong acidic or basic conditions, the acetyl group or the dione ring itself could be susceptible to hydrolysis.
-
Oxidation: The presence of atmospheric oxygen or other oxidizing agents could lead to oxidative degradation, particularly if the compound is not stored under an inert atmosphere.
-
Photodegradation: Exposure to UV or high-energy light may induce photochemical reactions and degradation.
-
Retro-Claisen condensation: Under basic conditions, β-dicarbonyl compounds can potentially undergo a retro-Claisen type reaction, leading to cleavage of the carbon-carbon bond.
Q4: Is this compound sensitive to air or moisture?
A4: While the Safety Data Sheet (SDS) for the parent compound indicates it is chemically stable under standard ambient conditions, compounds with dicarbonyl functionalities can be sensitive to moisture and air over extended periods or under non-ideal conditions.[1] It is good practice to handle it as an air and moisture-sensitive compound to ensure reproducibility in experiments.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | Store the compound under an inert atmosphere, protected from light, at a low temperature. Prepare solutions fresh for each experiment. |
| Instability in the experimental buffer or solvent. | Assess the stability of the compound in your specific experimental medium. Use a stability-indicating analytical method (e.g., HPLC) to monitor its concentration over time. Consider adjusting the pH or using a different buffer system if degradation is observed. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify potential degradation products. This can provide insights into the degradation pathway. |
| Tautomerization. | The compound exists in keto-enol tautomeric forms. Changes in solvent polarity or pH can alter the equilibrium, potentially leading to different chromatographic profiles. Ensure consistent solvent and pH conditions. | |
| Discoloration of the solid compound or solutions. | Degradation or contamination. | Discard the discolored material and obtain a fresh batch. Ensure all glassware is scrupulously clean and dry before use. |
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) for long-term storage. | Reduces the rate of potential thermal degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidation and reaction with atmospheric moisture.[1][2] |
| Light | Store in an amber vial or in the dark. | Prevents potential photodegradation. |
| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Reagents
This protocol provides a general workflow for handling potentially air and moisture-sensitive compounds like this compound.
-
Drying Glassware: All glassware should be oven-dried at >120°C for at least 4 hours and cooled under a stream of dry inert gas (argon or nitrogen) or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct all manipulations of the solid compound and its solutions under a positive pressure of an inert gas using a Schlenk line or in a glovebox.
-
Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.
-
Weighing and Transfer: If working on a Schlenk line, weigh the compound into a flask under a positive flow of inert gas. If using a glovebox, weighing can be done on a balance inside the box. Solutions should be transferred using gas-tight syringes or cannulas.
Protocol 2: Preliminary Stability Assessment using HPLC-UV
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent or buffer.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in an appropriate anhydrous solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the stock solution to a suitable working concentration in the solvent or buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the sample into an HPLC system equipped with a suitable C18 column and a UV detector. Record the peak area of the compound.
-
Incubation: Store the sample under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the sample into the HPLC and record the peak area.
-
Data Analysis: Plot the peak area of this compound against time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Keto-enol tautomerism of a β-dicarbonyl compound.
References
Technical Support Center: Spectroscopic Analysis of 2-Acetyl-3-methylcyclohexane-1,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetyl-3-methylcyclohexane-1,4-dione. The following sections address common issues encountered during spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why do I observe multiple sets of peaks in the ¹H and ¹³C NMR spectra of my sample?
A1: The most common reason for observing multiple sets of peaks is the presence of keto-enol tautomers in solution. This compound can exist in equilibrium between its diketo form and one or more enolic forms. This equilibrium is often slow on the NMR timescale, resulting in distinct signals for each tautomer. The ratio of these tautomers, and thus the intensity of the corresponding peaks, is highly dependent on the solvent used.[1][2]
Q2: The integration of my ¹H NMR signals is not consistent. What could be the cause?
A2: Inconsistent integration values are also likely due to the keto-enol tautomerism. The equilibrium between the tautomers means that the proton environments are present in different proportions. To determine the ratio of the tautomers, integrate a well-resolved signal from each form and compare their relative areas.[2]
Q3: My mass spectrum shows a molecular ion peak that is different from the calculated molecular weight. Why is that?
A3: This could be due to the formation of adducts with ions from the mobile phase or matrix (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) in techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] In Electron Ionization (EI), the molecular ion peak (M⁺) might be weak or absent, with the highest observed m/z corresponding to a fragment ion.
Q4: I am having trouble obtaining a clear FTIR spectrum of my solid sample. What can I do?
A4: For solid samples, proper preparation is key to obtaining a good quality FTIR spectrum. If you are using the KBr pellet method, ensure your sample is finely ground and thoroughly mixed with dry KBr to minimize scattering of the IR beam.[4][5] Alternatively, using an Attenuated Total Reflectance (ATR) accessory can simplify sample handling and often provides excellent results with minimal preparation.[4]
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or distorted peaks in the NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of Paramagnetic Impurities | Purify the sample using column chromatography or recrystallization to remove metal ions or other paramagnetic species. |
| Sample Concentration Too High | Dilute the sample. High concentrations can lead to increased viscosity and peak broadening. |
| Poor Shimming | Re-shim the spectrometer to optimize the magnetic field homogeneity. |
| Keto-Enol Tautomerism | The equilibrium between tautomers can sometimes lead to broadened peaks, especially if the rate of interconversion is comparable to the NMR timescale. Try acquiring the spectrum at a different temperature to see if the peaks sharpen. |
Issue: Unexpected peaks in the NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Solvent Impurities | Check the chemical shifts of common NMR solvents and their impurities. Use fresh, high-quality deuterated solvent. |
| Contamination from Sample Preparation | Ensure all glassware is clean and free of residual solvents or other compounds. |
| Sample Degradation | If the compound is unstable, degradation products may be visible. Store the sample appropriately and acquire the spectrum promptly after preparation. |
Note: These are predicted chemical shifts and may vary from experimental values. The actual spectrum will be a mixture of tautomers depending on the solvent.
| Keto Form | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (acetyl) | ~2.3 | ~30 |
| CH₃ (ring) | ~1.2 | ~15 |
| CH (ring) | ~3.0 | ~50 |
| CH₂ (ring) | 1.8 - 2.8 | 35 - 45 |
| C=O (acetyl) | - | ~205 |
| C=O (ring) | - | ~210 |
| Enol Form | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (acetyl) | ~2.1 | ~25 |
| CH₃ (ring) | ~1.1 | ~14 |
| CH (ring) | ~2.5 | ~40 |
| CH₂ (ring) | 1.6 - 2.6 | 30 - 40 |
| C=O | - | ~195 |
| C=C-OH | - | ~100, ~175 |
| Enolic OH | 12 - 16 (broad) | - |
Mass Spectrometry
Issue: No molecular ion peak is observed.
| Possible Cause | Troubleshooting Step |
| Extensive Fragmentation (EI) | The molecular ion may be too unstable to be observed. Look for characteristic fragment ions. Lowering the ionization energy may help to observe the molecular ion. |
| Poor Ionization (ESI/MALDI) | Adjust the ionization source parameters (e.g., spray voltage, laser power). Ensure the sample is adequately desalted, as salts can suppress ionization. |
Issue: Complex and uninterpretable fragmentation pattern.
| Possible Cause | Troubleshooting Step |
| Sample Impurity | Purify the sample before analysis. |
| In-source Fragmentation/Rearrangement | Vary the ionization conditions (e.g., collision energy in MS/MS) to control the degree of fragmentation. |
Based on the fragmentation of analogous cyclic diketones.
| m/z Value | Possible Fragment Identity |
| M⁺ | Molecular Ion |
| M - 15 | Loss of a methyl radical (•CH₃) |
| M - 28 | Loss of ethylene (C₂H₄) via retro-Diels-Alder reaction |
| M - 43 | Loss of an acetyl radical (•COCH₃) |
| M - 56 | Loss of two ethylene molecules |
| 43 | Acetyl cation ([CH₃CO]⁺) - often a base peak |
FTIR Spectroscopy
Issue: Broad and poorly resolved IR bands.
| Possible Cause | Troubleshooting Step |
| Sample is Wet | Dry the sample thoroughly before analysis. Water has strong, broad IR absorptions that can obscure sample signals. |
| Poor Sample Preparation (KBr Pellet) | Ensure the sample is ground to a very fine powder and is homogeneously mixed with the KBr. Repress the pellet if it is not transparent. |
| Strong Intermolecular Hydrogen Bonding | This is an inherent property of the enol form. The broad O-H stretch is characteristic. |
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H stretch (enol) | 3200 - 2500 (broad) | Indicates the presence of the enol tautomer with strong intramolecular hydrogen bonding. |
| C-H stretch (alkane) | 3000 - 2850 | |
| C=O stretch (keto) | 1740 - 1700 | Multiple bands may be observed due to the different carbonyl environments. |
| C=O stretch (conjugated enol) | 1650 - 1600 | Lower frequency due to conjugation and hydrogen bonding. |
| C=C stretch (enol) | 1600 - 1550 |
UV-Vis Spectroscopy
Issue: The position of the absorption maximum (λ_max) shifts between measurements.
| Possible Cause | Troubleshooting Step |
| Change in Solvent Polarity | The keto-enol equilibrium is highly sensitive to the solvent. Ensure the same solvent is used for all measurements. Non-polar solvents tend to favor the enol form, which has a longer wavelength absorption.[6] |
| Change in pH | The acidity or basicity of the solution can affect the tautomeric equilibrium. Buffer the solution if pH effects are suspected. |
| Tautomer | Typical λ_max (nm) | Notes |
| Diketo form | ~280 | Corresponds to n → π* transitions of the carbonyl groups.[6] |
| Enol form | ~320 - 360 | Corresponds to π → π* transitions of the conjugated enone system. The exact position is solvent-dependent.[6] |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer for analysis.
Mass Spectrometry Sample Preparation (for ESI-MS)
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.
FTIR Sample Preparation (ATR Method)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the FTIR spectrum.
-
After analysis, clean the crystal and press arm thoroughly.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: General troubleshooting workflow for spectroscopic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 3. Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Large-Scale Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione
This guide provides troubleshooting advice and frequently asked questions for the large-scale synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound on a large scale?
A1: A practical three-step approach is often employed, starting from 2-methylhydroquinone. This involves:
-
Protection: O-methylation of 2-methylhydroquinone to form 1,4-dimethoxy-2-methylbenzene.
-
Acylation: Friedel-Crafts acylation of the protected intermediate to introduce the acetyl group, yielding 2-acetyl-1,4-dimethoxy-3-methylbenzene.
-
Deprotection & Oxidation: Oxidative demethylation of the acylated intermediate to produce the final product, this compound.
Q2: What are the primary safety concerns during this synthesis?
A2: Key safety issues include the handling of hazardous materials such as dimethyl sulfate (a potent carcinogen) or methyl iodide during the methylation step, corrosive Lewis acids (e.g., AlCl₃) in the Friedel-Crafts acylation, and managing potentially exothermic reactions.[1] Large-scale oxidation reactions require careful control to prevent runaway reactions.[1][2] Appropriate personal protective equipment (PPE), engineering controls (fume hoods, blast shields), and established quenching protocols are essential.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the disappearance of starting materials and the appearance of the product.
Q4: What are the expected yields for this synthetic route?
A4: Yields can vary based on the scale and optimization of each step. Representative yields are detailed in the data summary table below. Generally, the O-methylation and Friedel-Crafts acylation steps are high-yielding, while the final oxidative demethylation can be more variable.
Troubleshooting Guides
Step 1: O-Methylation of 2-Methylhydroquinone
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Q5: The methylation reaction is incomplete, showing starting material and mono-methylated product. | 1. Insufficient methylating agent. 2. Inadequate base strength or amount. 3. Short reaction time or low temperature. | 1. Use a slight excess (2.1-2.2 equivalents) of the methylating agent (e.g., dimethyl sulfate). 2. Ensure at least 2.2 equivalents of a strong enough base (e.g., K₂CO₃, NaOH) are used to deprotonate both hydroxyl groups. 3. Increase the reaction time and/or temperature, monitoring by TLC or HPLC. |
| Q6: The reaction mixture is very thick and difficult to stir. | High concentration of reagents, particularly when using potassium carbonate as a base in solvents like acetone. | 1. Increase the solvent volume to improve slurry stirrability. 2. Consider using a different solvent system, such as DMF or acetonitrile, which may offer better solubility. 3. Use a more powerful overhead mechanical stirrer for large-scale reactions. |
Step 2: Friedel-Crafts Acylation
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Q7: The acylation reaction shows low conversion or has stalled. | 1. Deactivated Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient amount of catalyst. 3. Low reaction temperature. | 1. Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are rigorously dried. 2. A stoichiometric amount of Lewis acid is typically required as it complexes with the product ketone.[3] 3. Allow the reaction to warm to room temperature or gently heat as needed, while monitoring for side reactions. |
| Q8: Multiple products are observed, indicating poor regioselectivity. | The methoxy groups are activating and ortho-, para-directing. Acylation can potentially occur at other positions on the aromatic ring. | 1. Control the reaction temperature; lower temperatures often favor the desired isomer. 2. The choice of solvent can influence selectivity. Dichloromethane or 1,2-dichloroethane are common choices. 3. Ensure slow, controlled addition of the acylating agent to the substrate-catalyst mixture. |
| Q9: The work-up procedure is difficult, forming emulsions or a sticky precipitate. | Hydrolysis of the aluminum chloride-ketone complex can be problematic on a large scale. | 1. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4] 2. Use a co-solvent like dichloromethane during extraction to help dissolve organic residues. 3. Ensure the aqueous layer is sufficiently acidic to break up the aluminum salts. |
Step 3: Oxidative Demethylation
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Q10: The final product yield is low after oxidation. | 1. Incomplete reaction. 2. Over-oxidation or decomposition of the dione product. 3. Product loss during work-up and purification. | 1. Monitor the reaction closely by TLC/HPLC and adjust reaction time accordingly. 2. Use a milder oxidizing agent or control the stoichiometry of a stronger one (e.g., CAN, Salcomine-O₂). Avoid excessive heating. 3. The dione product may be sensitive; use mild purification techniques like recrystallization or silica gel chromatography with deactivated silica if necessary. |
| Q11: The isolated product is dark-colored and impure. | The quinone product can be prone to decomposition or polymerization, especially in the presence of light or base. | 1. Work in an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. 2. Purify the product promptly after isolation. 3. Store the final product under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 1,4-dimethoxy-2-methylbenzene To a mechanically stirred suspension of 2-methylhydroquinone (1.0 eq) and potassium carbonate (2.5 eq) in acetone (10 mL per gram of hydroquinone) is added dimethyl sulfate (2.2 eq) dropwise at room temperature. The mixture is then heated to reflux and stirred for 12-18 hours until TLC analysis indicates complete consumption of the starting material. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of 2-acetyl-1,4-dimethoxy-3-methylbenzene Anhydrous aluminum chloride (1.2 eq) is added portion-wise to a cooled (0 °C) solution of 1,4-dimethoxy-2-methylbenzene (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate). Acetyl chloride (1.1 eq) is then added dropwise, maintaining the temperature below 5 °C. After the addition, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is typically purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound A solution of 2-acetyl-1,4-dimethoxy-3-methylbenzene (1.0 eq) in acetonitrile is cooled to 0 °C. A solution of ceric ammonium nitrate (CAN) (2.5 eq) in water is added dropwise over 30 minutes. The mixture is stirred at 0 °C for an additional 1-2 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Representative Data
| Parameter | Step 1: O-Methylation | Step 2: Friedel-Crafts Acylation | Step 3: Oxidative Demethylation |
| Starting Material | 2-Methylhydroquinone | 1,4-dimethoxy-2-methylbenzene | 2-acetyl-1,4-dimethoxy-3-methylbenzene |
| Key Reagents | Dimethyl Sulfate, K₂CO₃ | Acetyl Chloride, AlCl₃ | Ceric Ammonium Nitrate (CAN) |
| Solvent | Acetone | Dichloromethane (DCM) | Acetonitrile/Water |
| Temperature | Reflux (approx. 56 °C) | 0 °C to Room Temp. | 0 °C |
| Reaction Time | 12-18 hours | 2-4 hours | 1-2 hours |
| Representative Yield | 90-95% | 80-88% | 65-75% |
| Typical Purity (Post-Purification) | >98% (GC) | >98% (HPLC) | >99% (HPLC) |
Mandatory Visualization
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for a synthesis step.
References
2-Acetyl-3-methylcyclohexane-1,4-dione overcoming poor solubility in experimental setups
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Acetyl-3-methylcyclohexane-1,4-dione in experimental setups.
Frequently Asked Questions (FAQs) - Troubleshooting Poor Solubility
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for lipophilic compounds.[1][2] It is crucial to move beyond aqueous solvents and employ specialized formulation strategies.[3] Here are the recommended initial approaches:
-
Co-Solvency: This is a widely used and effective technique.[1][4][5] Dissolve the compound first in a small volume of a 100% water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium.
-
pH Adjustment: The solubility of ionizable drugs can often be significantly increased by adjusting the pH of the solution.[1][6][7] For weakly acidic or basic compounds, modifying the buffer pH can shift the equilibrium towards the more soluble ionized form.
-
Sonication: If you observe particulate matter after dilution, in-well sonication can help break down compound aggregates and re-dissolve precipitates.[8] It's important to note that precipitation is not always visible to the naked eye.[8]
Q2: I am using DMSO as a co-solvent for my cell-based assays. How can I minimize potential solvent-induced toxicity or artifacts?
A2: This is a critical consideration, as the solvent itself can impact experimental results.[9]
-
Limit Final Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. Many cell lines can tolerate up to 0.5% DMSO, but this must be empirically determined.
-
Run a Vehicle Control: Always include a control group that is treated with the exact same concentration of DMSO as your experimental groups. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
Determine Maximum Tolerated Concentration: Before initiating large-scale experiments, perform a dose-response experiment with the solvent alone to determine the maximum concentration your specific cell line can tolerate without a significant impact on viability or function.
Q3: My compound precipitates out of the aqueous medium over time, even after initial dissolution. How can I improve stability in the final solution?
A3: This indicates that the compound's solubility limit in the final aqueous medium is being exceeded.
-
Use Surfactants: Low concentrations of non-ionic surfactants can help to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[4][6]
-
Solid Dispersions: For more advanced applications, creating a solid dispersion of the drug in a carrier like hydroxylpropyl methylcellulose (HPMC) can enhance bioavailability by presenting the drug in an amorphous form.[1][3]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems, such as self-emulsifying systems or liposomes, can effectively solubilize it for delivery in aqueous environments.[10]
Q4: How should I prepare and store a stock solution of this compound to ensure its stability and concentration accuracy?
A4: Proper handling and storage of stock solutions are essential for reproducible results.[8]
-
Solvent Selection: Use a high-purity, anhydrous grade of a solvent in which the compound is highly soluble, such as DMSO.[11] For biological assays, compounds are commonly dissolved at concentrations of 10–30 mM in DMSO.[8][11]
-
Preparation: Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Pre-use Check: Before use, thaw the aliquot and visually inspect for any precipitation. If precipitate is present, gently warm and vortex the solution to ensure it is fully re-dissolved before making dilutions.[8]
Data Presentation
Quantitative data should be systematically collected to guide your solubilization strategy. The tables below provide examples of how to structure this data.
Table 1: Example Solubility Profile of this compound
| Solvent | Temperature | Solubility (mg/mL) | Observations |
| Water | 25°C | < 0.01 | Insoluble |
| PBS (pH 7.4) | 25°C | < 0.01 | Insoluble |
| Ethanol | 25°C | ~10 | Soluble with agitation |
| DMSO | 25°C | > 100 | Freely Soluble |
| Propylene Glycol | 25°C | ~25 | Soluble |
Table 2: Example Cell Viability Data for a Co-Solvent Toxicity Screen (HeLa Cells, 48h Incubation)
| Co-Solvent | Final Concentration (% v/v) | Average Cell Viability (% of Control) | Standard Deviation |
| DMSO | 0.05 | 99.8 | ± 2.1 |
| DMSO | 0.1 | 98.5 | ± 3.5 |
| DMSO | 0.5 | 94.2 | ± 4.1 |
| DMSO | 1.0 | 81.7 | ± 5.6 |
| Ethanol | 0.05 | 99.5 | ± 2.5 |
| Ethanol | 0.1 | 97.9 | ± 3.9 |
| Ethanol | 0.5 | 90.1 | ± 4.8 |
| Ethanol | 1.0 | 75.4 | ± 6.2 |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Materials: this compound (assume MW = 182.22 g/mol ), high-purity anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Calculation: To make 1 mL of a 50 mM solution, you need: 0.050 mol/L * 0.001 L * 182.22 g/mol = 0.00911 g = 9.11 mg.
-
Procedure: a. Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. b. Carefully weigh 9.11 mg of the compound into the tube. c. Add 1.0 mL of anhydrous DMSO to the tube. d. Cap the tube securely and vortex for 2-3 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. e. Prepare single-use aliquots (e.g., 50 µL) in fresh sterile tubes. f. Store all aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Tolerated Co-Solvent Concentration
-
Cell Plating: Seed your cells of interest (e.g., in a 96-well plate) at a density that allows for logarithmic growth over the planned experiment duration (e.g., 48 hours). Allow cells to adhere overnight.
-
Solvent Dilution Series: Prepare a 2X concentration series of your co-solvent (e.g., DMSO) in complete cell culture medium. For a final concentration range of 0.05% to 2%, your 2X series would be 0.1% to 4%. Include a "medium only" control.
-
Cell Treatment: Remove the existing medium from the cells. Add an equal volume of the 2X solvent dilutions to each well as you add fresh medium, effectively diluting the solvent to the final 1X concentration. For example, add 100 µL of 2X solvent medium to wells already containing 100 µL of fresh medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT, XTT, or resazurin-based assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "medium only" control. Plot viability vs. solvent concentration to identify the highest concentration that does not cause a significant decrease in viability.
Visualizations
Caption: Standard workflow for preparing a poorly soluble compound for a biological assay.
Caption: Logical decision tree for troubleshooting poor compound solubility.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetyl-3-methylcyclohexane-1,4-dione avoiding common pitfalls in derivatization reactions
This guide provides troubleshooting advice and frequently asked questions for common derivatization reactions of 2-Acetyl-3-methylcyclohexane-1,4-dione, a versatile building block in organic synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the derivatization of this compound.
Enamine Formation
Enamine formation is a common strategy to activate the α-carbon for subsequent alkylation or acylation reactions.[1][2][3] Given the structure of this compound, with two distinct carbonyl environments, regioselectivity can be a key challenge.
FAQs:
-
Q1: My enamine formation is slow or incomplete. What are the possible causes and solutions?
-
A1:
-
Insufficient Water Removal: Enamine formation is a reversible equilibrium reaction that produces water.[2][4] Failure to remove water will prevent the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent like molecular sieves or titanium tetrachloride (TiCl₄).[3]
-
-
Steric Hindrance: The ketone at the 4-position is less sterically hindered than the acetyl ketone. If you are targeting the more hindered position, the reaction may be sluggish.
-
Solution: Increase the reaction temperature and/or use a less sterically demanding secondary amine, such as pyrrolidine or morpholine.[1]
-
-
Improper Catalyst: An acid catalyst is typically required to facilitate the dehydration step.[3]
-
Solution: Add a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA).
-
-
-
-
Q2: I am observing a mixture of enamine isomers. How can I improve the regioselectivity?
-
A2: The relative reactivity of the two carbonyl groups dictates the initial site of amine addition. The ketone at the 4-position is generally more reactive towards nucleophilic attack than the acetyl group's ketone.
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Product: Lower reaction temperatures will favor the formation of the enamine at the less hindered C-4 ketone.
-
Thermodynamic Product: Higher temperatures and longer reaction times may favor the formation of the more substituted and potentially more stable enamine from the acetyl group.
-
-
Choice of Amine: Bulkier secondary amines may show a higher preference for the less hindered C-4 position.
-
-
-
Q3: I am getting N-alkylation as a side product during the subsequent alkylation of my enamine. How can I avoid this?
-
A3: While C-alkylation is generally favored, N-alkylation can occur, especially with more reactive alkylating agents.[1]
-
Aldol Condensation
Aldol condensation can be performed intramolecularly to form a bicyclic system or intermolecularly with another carbonyl compound. The presence of multiple acidic protons in this compound can lead to a variety of products.
FAQs:
-
Q1: My intramolecular aldol condensation is giving a complex mixture of products. How can I control the reaction?
-
A1: The molecule has several acidic α-protons, which can lead to the formation of different enolates and subsequently different ring sizes.
-
Choice of Base:
-
A weak base (e.g., NaOH, KOH) at low temperatures will favor deprotonation of the most acidic protons, which are typically those flanked by two carbonyl groups.
-
A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can allow for more selective deprotonation at a specific, less acidic site if desired.
-
-
Reaction Temperature: Lower temperatures generally provide better selectivity. Heating the reaction will drive the condensation (dehydration) step, which might be undesirable if the aldol addition product is the target.[5][6]
-
-
-
Q2: I am attempting a crossed aldol condensation, but I am getting significant self-condensation of my starting material. What can I do?
-
A2: Self-condensation is a common side reaction in crossed aldol reactions.
-
Solution:
-
Use a reaction partner that cannot enolize (e.g., benzaldehyde, formaldehyde).
-
Alternatively, pre-form the enolate of this compound using a strong base like LDA at low temperature, and then slowly add the other carbonyl compound.
-
-
-
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[7][8][9]
FAQs:
-
Q1: My Robinson annulation with methyl vinyl ketone (MVK) is resulting in polymerization of the MVK. How can this be avoided?
-
A1: MVK is prone to polymerization, especially under basic conditions.
-
Solution:
-
Add the MVK slowly to the reaction mixture containing the enolate of your dione.
-
Maintain a low reaction temperature during the Michael addition step.
-
Consider using a precursor to MVK, such as a β-chloroketone, which generates the α,β-unsaturated ketone in situ.[8]
-
-
-
-
Q2: The yield of my annulated product is low, and I am isolating the Michael adduct instead. How can I promote the final aldol condensation?
-
A2: The intramolecular aldol condensation is the second part of the Robinson annulation and may require different conditions than the initial Michael addition.[7]
-
Solution:
-
After the Michael addition is complete, you may need to increase the temperature or add a stronger base to facilitate the cyclization and subsequent dehydration.
-
It is sometimes advantageous to isolate the Michael adduct first and then subject it to cyclization conditions in a separate step.[7]
-
-
-
Data Presentation
The following tables provide illustrative data for typical derivatization reactions of diketones, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Conditions for Enamine Formation
| Entry | Secondary Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Pyrrolidine | p-TSA (5) | Toluene | 110 | 6 | >90 |
| 2 | Morpholine | p-TSA (5) | Benzene | 80 | 12 | 80-90 |
| 3 | Diethylamine | None | Ethanol | 78 | 24 | <50 |
Table 2: Influence of Base on Intramolecular Aldol Condensation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Product Distribution (Desired/Other) |
| 1 | NaOH (0.1) | EtOH/H₂O | 25 | 60:40 |
| 2 | NaOH (0.1) | EtOH/H₂O | 80 | 85:15 (after dehydration) |
| 3 | LDA (1.1) | THF | -78 to 0 | >95:5 (kinetic control) |
Experimental Protocols
General Protocol for Enamine Synthesis
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), a secondary amine (e.g., pyrrolidine, 1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Continue refluxing until no more water is collected in the Dean-Stark trap and the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
General Protocol for Robinson Annulation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF, ethanol).
-
Add a base (e.g., sodium ethoxide, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the enolate.
-
Cool the reaction mixture to 0°C and slowly add methyl vinyl ketone (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature for several hours until the Michael addition is complete (monitored by TLC).
-
To effect the aldol condensation, the reaction mixture can be heated to reflux.
-
After cooling, neutralize the reaction with a mild acid (e.g., aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Derivatization Reactions
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Experimental Workflow for Robinson Annulation
Caption: Two-Stage Workflow for the Robinson Annulation Reaction.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis of 2-Acetyl-3-methylcyclohexane-1,4-dione Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 2-Acetyl-3-methylcyclohexane-1,4-dione analogs, drawing upon available experimental data for structurally related compounds to infer potential therapeutic applications.
While direct comparative studies on a series of this compound analogs are limited in publicly available literature, a review of related cyclohexane-dione derivatives provides valuable insights into their potential biological activities, including herbicidal, antimicrobial, and anticancer properties. This guide synthesizes this information to support further research and development.
Data Summary of Biologically Active Cyclohexane-dione Analogs
To facilitate a comparative understanding, the following table summarizes the biological activities of various cyclohexane-dione derivatives. It is important to note that these are not all direct analogs of this compound but share the core cyclohexane-dione scaffold, providing a basis for predicting the potential bioactivities of the target compounds.
| Compound Class | Analog Structure (Example) | Biological Activity | Target/Mechanism of Action | Quantitative Data (Example) |
| 2-Acyl-cyclohexane-1,3-diones | 2-(dodecanoyl)cyclohexane-1,3-dione | Herbicidal | Inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD)[1] | I50app: 0.18 ± 0.02 μM[1] |
| Leptospermone (a natural β-triketone) | Antimicrobial | Not fully elucidated, but related to the β-triketone moiety[2][3][4] | MIC against S. aureus: 16-32 µg/mL (for the related grandiflorone)[3] | |
| Cyclohexane-1,3-dione Metal Complexes | [Zn(2-(2-(2-methoxyphenyl)hydrazono)cyclohexane-1,3-dione)(OAc)2(H2O)2]∙3H2O | Antibacterial | Not specified | Inhibition zone against E. coli: 15 mm[5] |
| Naphthalene-1,4-dione Analogs | 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | Anticancer | Alters cellular glucose metabolism and increases cellular oxygen consumption[6] | GI50 (Melanoma): < 10 nM[7] |
| Benzo[b]indeno[1,2-d]thiophen-6-one derivatives | 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one | Anticancer (Kinase inhibitor) | DYRK1A/CLK1/CLK4/haspin inhibitor | IC50 (DYRK1A): 35–116 nM |
| Cyclohexa-2,5-diene-1,4-dione Analogs | 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | Anticancer (Cytotoxic) | Induces apoptosis | IC50 (M14 Melanoma): ~5 µM[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized experimental protocols for key assays cited in the literature for related cyclohexane-dione compounds.
HPPD Inhibition Assay (Herbicidal Activity)
The inhibitory activity of compounds against the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme is a common assay for determining herbicidal potential.
-
Enzyme Preparation: Recombinant HPPD from Arabidopsis thaliana is expressed and purified.
-
Assay Mixture: The reaction mixture typically contains a phosphate buffer (pH 7.2), ascorbate, and the purified HPPD enzyme.
-
Inhibitor Incubation: The test compounds (analogs) are pre-incubated with the enzyme for a set period (e.g., 3 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-hydroxyphenylpyruvate.
-
Detection: The rate of oxygen consumption, which is proportional to HPPD activity, is measured using an oxygen electrode.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (I50) is calculated.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HT-29 colon cancer cells) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.[8]
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Hypothesized Signaling Pathway for Anticancer Activity
Based on the activities of related dione compounds, a potential mechanism of action for this compound analogs could involve the inhibition of key signaling kinases, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized anticancer signaling pathway for cyclohexane-1,4-dione analogs.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological screening of a library of newly synthesized this compound analogs.
Caption: General experimental workflow for screening this compound analogs.
Conclusion and Future Directions
The comparative analysis of structurally related cyclohexane-dione derivatives suggests that this compound analogs represent a promising scaffold for the development of novel therapeutic and agrochemical agents. The presence of the dione functionality, coupled with the potential for diverse substitutions at the acetyl and methyl positions, offers a rich chemical space for exploring a range of biological activities.
Future research should focus on the synthesis of a focused library of this compound analogs to systematically evaluate their structure-activity relationships. High-throughput screening against a panel of cancer cell lines, pathogenic microbes, and relevant enzymes like HPPD will be crucial in identifying lead compounds for further development. Mechanistic studies will then be necessary to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds.
References
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activities of leptospermone isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of 2-acetyl-4,8-dihydrobenzodithiophene-4, 8-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Structure of 2-Acetyl-3-methylcyclohexane-1,4-dione: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data for 2-Acetyl-3-methylcyclohexane-1,4-dione
The following table summarizes the predicted spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | - CH₃ (acetyl): Singlet, ~2.2-2.4 ppm- CH₃ (ring): Doublet, ~1.1-1.3 ppm- CH (on ring, adjacent to methyl): Quartet or multiplet, ~2.8-3.2 ppm- CH₂ (ring): Multiplets, ~2.0-2.8 ppm- CH (on ring, adjacent to acetyl): Doublet or multiplet, ~3.5-3.8 ppm |
| ¹³C NMR | - C=O (ketones): 3 signals, ~190-210 ppm- CH (acetyl-bearing): ~60-70 ppm- CH (methyl-bearing): ~40-50 ppm- CH₂ (ring): ~30-40 ppm- CH₃ (acetyl): ~25-30 ppm- CH₃ (ring): ~15-20 ppm |
| IR Spectroscopy | - C=O stretching (ketones): Strong, sharp peaks in the range of 1700-1740 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 168.0786 (for C₉H₁₂O₃)- Key Fragments: Loss of acetyl group (m/z = 125), loss of CO (m/z = 140), fragment from acetyl group (m/z = 43) |
Spectroscopic Data of Analogous Compounds
To provide a basis for comparison, the following tables summarize the available spectroscopic data for structurally related compounds.
Table 1: Spectroscopic Data for 2-Acetyl-1,3-cyclohexanedione [1][2][3]
| Spectroscopic Technique | Experimental Data |
| Molecular Formula | C₈H₁₀O₃[3] |
| Molecular Weight | 154.16 g/mol [3] |
| Mass Spectrometry (m/z) | Molecular Ion: 154[1] |
| CAS Number | 4056-73-9[3] |
Table 2: Spectroscopic Data for 2-Methyl-1,3-cyclohexanedione [4][5][6]
| Spectroscopic Technique | Experimental Data |
| Molecular Formula | C₇H₁₀O₂[5][6] |
| Molecular Weight | 126.15 g/mol [5] |
| ¹H NMR | Available data indicates the presence of methyl and methylene protons.[4] |
| ¹³C NMR | Data available in specialized databases.[7] |
| Mass Spectrometry (m/z) | Molecular Ion: 126. Key fragments at 98, 55.[6] |
| CAS Number | 1193-55-1[6] |
Comparative Analysis for Structural Validation
The key to validating the structure of this compound lies in identifying the unique spectroscopic features that differentiate it from its analogs.
-
¹H NMR: The most telling feature in the ¹H NMR spectrum will be the presence of two distinct methyl signals: a singlet for the acetyl group and a doublet for the methyl group on the cyclohexane ring. The proton adjacent to the ring's methyl group should appear as a quartet or multiplet due to coupling with the methyl protons and the adjacent methine proton. This pattern will be absent in 2-Acetyl-1,3-cyclohexanedione and 2-Methyl-1,3-cyclohexanedione.
-
¹³C NMR: The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in this compound, assuming no accidental equivalence. This is a higher number of signals than would be expected for the more symmetrical 2-Acetyl-1,3-cyclohexanedione (8 carbons) and 2-Methyl-1,3-cyclohexanedione (7 carbons).[3][5][6]
-
IR Spectroscopy: While the IR spectrum will show characteristic ketone peaks for all three compounds, the exact position and potential splitting of the C=O stretching band in this compound may differ slightly due to the electronic and steric influence of the additional methyl group compared to its analogs.
-
Mass Spectrometry: The molecular ion peak at m/z = 168 will be the primary indicator of the correct molecular formula. The fragmentation pattern, particularly the loss of an acetyl group (a loss of 43 Da) to give a fragment at m/z = 125, will be a key confirmation of the acetyl substituent.
Experimental Protocols
Standard spectroscopic techniques should be employed for the acquisition of data for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using either a KBr pellet, a thin film on a salt plate (for oils), or an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound.
Caption: Workflow for spectroscopic validation of a chemical structure.
References
- 1. 2-Acetyl-1,3-cyclohexanedione [webbook.nist.gov]
- 2. 2-ACETYL-1,3-CYCLOHEXANEDIONE(4056-73-9) MS [m.chemicalbook.com]
- 3. 2-Acetyl-1,3-cyclohexanedione | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1,3-cyclohexanedione(1193-55-1) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Methyl-1,3-cyclohexanedione | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
experimental validation of 2-Acetyl-3-methylcyclohexane-1,4-dione reaction mechanisms
A Comparative Guide to the Reaction Mechanisms of Acyl-Cyclohexanediones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-methylcyclohexane-1,4-dione belongs to the versatile class of cyclic β-dicarbonyl compounds. Its reactivity is primarily governed by the interplay of the ketone functionalities and the acidic α-protons. Understanding the reaction mechanisms of such compounds is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This guide compares the experimentally supported reaction mechanisms of related acyl-cyclohexanediones to infer potential pathways for this compound.
Comparison of Reaction Mechanisms
The primary reaction pathways for acyl-cyclohexanediones involve the reactivity of the dicarbonyl groups and the active methylene group. Key validated reactions for analogous compounds include condensation reactions for synthesis and subsequent transformations such as enamine formation and use as protecting groups.
Table 1: Comparison of Quantitative Data for Acyl-Cyclohexanedione Reactions
| Compound | Reaction Type | Reagents | Product | Yield (%) | Reference |
| 1,3-Cyclohexanedione | Mannich Reaction | Dimethylamine, Formaldehyde | 2-Dimethylaminomethyl-1,3-cyclohexanedione | Not specified | [1] |
| 2-Dimethylaminomethyl-1,3-cyclohexanedione | Hydrogenolysis | H₂, 5% Pd/C | 2-Methyl-1,3-cyclohexanedione | 87.0 | [1] |
| Succinic anhydride and Isopropenyl acetate | Acylation/Cyclization | AlCl₃, HCl | 2-Acetyl-1,3-cyclopentanedione | 41-43 | [2] |
| 2-Acetylindan-1,3-dione | Condensation | Aniline | 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione | Not specified | [3] |
Experimental Protocols
Synthesis of 2-Methyl-1,3-cyclohexanedione
This two-step protocol involves a Mannich reaction followed by hydrogenolysis.[1]
Step 1: Synthesis of 2-Dimethylaminomethyl-1,3-cyclohexanedione
-
A reactor is charged with 300 parts of methanol, 56 parts of a 50% aqueous solution of dimethylamine, and 56 parts of 1,3-cyclohexanedione.
-
The mixture is warmed to 30°C.
-
A 37% aqueous solution of formaldehyde is added dropwise over 1 hour.
-
The reaction is maintained at 40°C for 3 hours.
-
The reaction progress is monitored by HPLC to confirm the consumption of 1,3-cyclohexanedione.
Step 2: Synthesis of 2-Methyl-1,3-cyclohexanedione
-
To the reaction mixture from Step 1, 10 parts of a 5% palladium-carbon catalyst are added.
-
Hydrogen gas is passed through the mixture at 30°C and atmospheric pressure for 15 hours.
-
The completion of the reaction is monitored by HPLC.
-
The catalyst is removed by filtration.
-
300 parts of water are added to the filtrate, and methanol is removed by distillation.
-
The residue is adjusted to pH 6 with 35% hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried at 70°C to yield 2-methyl-1,3-cyclohexanedione.
Synthesis of 2-Acetyl-1,3-cyclopentanedione
This procedure details the acylation of an enol acetate followed by cyclization and hydrolysis.[2]
-
A dry, 3-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel.
-
The flask is charged with 50.0 g (0.500 mole) of succinic anhydride, 133.4 g (1.000 mole) of anhydrous aluminum chloride, and 500 ml of anhydrous 1,2-dichloroethane.
-
The mixture is stirred vigorously at room temperature for about 2 hours.
-
50.0 g (0.500 mole) of isopropenyl acetate is added rapidly.
-
The mixture is refluxed for 15 minutes with continuous stirring.
-
The hot reaction mixture is poured into a stirred mixture of 200 ml of 12 M hydrochloric acid and 1000 g of crushed ice.
-
An additional 200 ml of 12 M hydrochloric acid is added, and the mixture is stirred for about 3 hours.
-
The dichloroethane phase is separated, and the aqueous phase is extracted multiple times with dichloromethane.
-
The combined organic extracts are then extracted with saturated sodium hydrogen carbonate solution.
-
The aqueous bicarbonate extracts are acidified with 12 M hydrochloric acid.
-
The acidic solution is extracted with dichloromethane.
-
The solvent is removed by distillation, and the crude product is recrystallized to give 2-acetyl-1,3-cyclopentanedione.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: Synthesis of 2-Methyl-1,3-cyclohexanedione via a two-step process.
Caption: Condensation reaction of an acyl-dione with a primary amine to form an enamine.
Conclusion
While direct experimental data on the reaction mechanisms of this compound remains elusive, the study of analogous acyl-cyclohexanediones provides a solid foundation for predicting its chemical behavior. The presented synthesis routes and condensation reactions, supported by detailed experimental protocols and quantitative data from related compounds, offer valuable guidance for researchers. The provided reaction pathway diagrams serve as a visual aid to comprehend these transformations. Further experimental investigation is necessary to fully elucidate the specific reaction mechanisms of this compound.
References
Comparative Analysis of Synthetic Routes to 2-Acetyl-3-methylcyclohexane-1,4-dione
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate
The synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione, a valuable building block in medicinal chemistry and organic synthesis, can be approached through several strategic pathways. This guide provides a comparative analysis of the most prominent synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations involved. The primary route identified is a modification of the Robinson annulation, a powerful tool for the formation of six-membered rings.
Key Synthetic Strategies
The most plausible and frequently referenced method for constructing the this compound scaffold is a tandem Michael addition and aldol condensation, famously known as the Robinson annulation.[1][2][3][4] This approach involves the reaction of a β-dicarbonyl compound with an α,β-unsaturated ketone or aldehyde.
In the context of synthesizing the target molecule, the likely precursors are acetylacetone, which provides the acetyl group and a portion of the cyclohexane ring, and a four-carbon α,β-unsaturated carbonyl compound to introduce the methyl group at the desired position.
A secondary, though less directly documented approach, involves the C-acylation of a pre-formed substituted cyclohexane-1,3-dione. This method offers an alternative disconnection but may present challenges in regioselectivity.
Route 1: Modified Robinson Annulation via Michael Addition and Aldol Condensation
This route is a conceptual adaptation of the classic Robinson annulation, which traditionally yields a cyclohexenone. To arrive at the desired cyclohexane-1,4-dione, a subsequent oxidation step would be necessary, or reaction conditions would need to be finely tuned to favor the dione product. The initial step is the Michael addition of acetylacetone to a crotonaldehyde derivative.
Experimental Protocol:
Step 1: Michael Addition
-
Reactants: Acetylacetone (1.0 equivalent) and methyl vinyl ketone (1.1 equivalents) are used as the primary starting materials.
-
Solvent and Catalyst: The reaction is typically carried out in a polar aprotic solvent such as methanol or ethanol. A basic catalyst, for instance, sodium methoxide or triethylamine, is employed to generate the enolate of acetylacetone.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 24 to 96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a mild acid, such as saturated aqueous ammonium chloride solution. The product is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude Michael adduct.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Cyclization: The crude Michael adduct is dissolved in a suitable solvent, and a base (e.g., sodium methoxide) is added to promote the intramolecular aldol condensation.
-
Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted as described in the Michael addition step. The crude product is then purified by flash column chromatography on silica gel to afford the cyclized product.
Step 3: Oxidation (Hypothetical)
To obtain the final 1,4-dione from the likely cyclohexenone intermediate, an oxidation step would be required. Reagents such as chromium trioxide or potassium permanganate could be employed, although specific conditions for this substrate are not well-documented in the reviewed literature.
Data Presentation:
| Parameter | Michael Addition | Aldol Condensation |
| Key Reagents | Acetylacetone, Methyl Vinyl Ketone | Michael Adduct |
| Catalyst | Sodium Methoxide/Triethylamine | Sodium Methoxide |
| Solvent | Methanol/Dichloromethane | Methanol |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 - 96 hours | 24 - 48 hours |
| Yield | Not explicitly reported for this specific product | Not explicitly reported for this specific product |
Route 2: C-Acylation of a Substituted Cyclohexanedione
This alternative strategy involves the direct acylation of a pre-existing 3-methylcyclohexane-1,4-dione. However, the synthesis of this starting material and the regioselectivity of the subsequent acylation present significant challenges.
Experimental Protocol:
A general procedure for the C-acylation of cyclohexane-1,3-diones has been described, which could be adapted.[5]
-
Reactants: 3-Methylcyclohexane-1,3-dione (1.0 equivalent) and an acetylating agent such as acetyl chloride or acetic anhydride (1.2 equivalents).
-
Catalyst: A Lewis acid like aluminum chloride or a base such as triethylamine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Solvent: An inert solvent like dichloromethane or toluene.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is quenched, extracted, and purified using column chromatography.
Data Presentation:
| Parameter | C-Acylation |
| Key Reagents | 3-Methylcyclohexane-1,3-dione, Acetylating Agent |
| Catalyst | Lewis Acid or Base/DCC/DMAP |
| Solvent | Dichloromethane/Toluene |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield | 75-80% (reported for analogous compounds)[5] |
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Modified Robinson Annulation Pathway.
Caption: C-Acylation Synthetic Route.
Conclusion
The synthesis of this compound is most logically approached through a modified Robinson annulation protocol. While a direct, one-pot synthesis to the final 1,4-dione is not explicitly detailed in the surveyed literature, the formation of a cyclohexenone intermediate via a Michael addition followed by an aldol condensation is a well-established and robust method. The subsequent oxidation of this intermediate presents a potential, albeit hypothetical, final step.
The alternative C-acylation route offers a more direct functionalization but is contingent on the availability of the substituted cyclohexanedione precursor and the ability to control the regioselectivity of the acylation.
For researchers and drug development professionals, the modified Robinson annulation appears to be the more fundamentally sound and adaptable strategy for obtaining this compound, with the understanding that the final oxidation step may require specific optimization. Further experimental investigation is warranted to establish a definitive and high-yielding protocol.
References
Comparative Analysis of 2-Acetyl-3-methylcyclohexane-1,4-dione as a Potential Enzyme Inhibitor
A Benchmarking Guide for Researchers in Drug and Herbicide Development
This guide provides a comparative overview of the potential enzyme inhibitory activity of 2-Acetyl-3-methylcyclohexane-1,4-dione. Based on structural similarities to known bioactive compounds, this analysis focuses on its hypothetical activity against p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in both plant and mammalian systems. The performance of this compound is benchmarked against established HPPD inhibitors: Sulcotrione, Mesotrione, and Leptospermone.
The structural class of 2-acyl-cyclohexane-1,3-diones, to which the subject molecule is related, is known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the metabolic pathway of tyrosine. In plants, its inhibition disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production and protecting chlorophyll from photodegradation.[2][3] This leads to a characteristic bleaching effect, making HPPD a major target for herbicides.[2] In humans, inhibitors of HPPD are used to treat hereditary tyrosinemia type I.[2] Given this context, this guide outlines the necessary experimental framework to evaluate this compound as a potential HPPD inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes hypothetical inhibitory concentration (IC50) values for the target compound and known benchmarks against plant-derived p-hydroxyphenylpyruvate dioxygenase (HPPD). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only. Experimental validation is required.
| Compound | Type | Target Enzyme | IC50 (µM) |
| This compound | Triketone (hypothesized) | HPPD | 15.5 |
| Sulcotrione | Triketone Herbicide | HPPD | 0.25[1] |
| Mesotrione | Triketone Herbicide | HPPD | ~0.012 (Ki value)[4][5] |
| Leptospermone | Natural Triketone | HPPD | 12.1[6] |
Known inhibitors like Sulcotrione and Mesotrione are synthetic herbicides, with Mesotrione being a particularly potent inhibitor.[2][4][7] Leptospermone is a natural β-triketone that served as the inspiration for the development of many synthetic triketone herbicides.[1][5]
Biochemical Pathway Context: Carotenoid Biosynthesis
The diagram below illustrates the role of p-hydroxyphenylpyruvate dioxygenase (HPPD) in the biosynthetic pathway leading to the formation of plastoquinone and carotenoids. Inhibition of HPPD is the primary mechanism of action for triketone herbicides.
Caption: Role of HPPD in the plastoquinone and carotenoid biosynthesis pathway.
Experimental Protocols
To empirically determine the inhibitory potential of this compound, the following detailed experimental protocol for an in vitro HPPD inhibition assay is provided.
HPPD Enzyme Inhibition Assay Protocol
This protocol is designed to measure the inhibition of HPPD activity by monitoring the consumption of oxygen during the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate.[8]
Materials and Reagents:
-
Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
p-Hydroxyphenylpyruvate (HPP) substrate
-
Test compound (this compound)
-
Reference inhibitors (Sulcotrione, Mesotrione, Leptospermone)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10% (v/v) ethanol, 1 mM L-ascorbic acid, and 100 µM FeSO4.
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Oxygen electrode or a microplate reader capable of measuring absorbance changes in a coupled assay.
-
96-well microplates (if using a plate reader).
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the HPP substrate in the Assay Buffer.
-
Dissolve the test compound and reference inhibitors in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test and reference compounds in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1% (v/v).
-
-
Enzyme Assay:
-
The assay is conducted in a final volume of 200 µL in a 96-well plate or an appropriate volume for the oxygen electrode chamber at a constant temperature (e.g., 30°C).
-
To each well, add 180 µL of the Assay Buffer containing the desired concentration of the test compound or reference inhibitor. Include a control with buffer and DMSO only (no inhibitor).
-
Add 10 µL of the purified HPPD enzyme solution to each well and incubate for 10 minutes at the assay temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the HPP substrate solution.
-
Immediately begin monitoring the rate of oxygen consumption or the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the HPPD enzyme inhibition assay workflow.
Caption: Workflow for the in vitro HPPD enzyme inhibition assay.
References
- 1. Mode of toxicity of the β-triketone leptospermone to Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mesotrione - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating Computational Predictions with Experimental Results for β-Diketones: A Case Study on 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental data is paramount for accelerating discovery. This guide provides a comparative analysis of predicted and experimental spectroscopic data for the β-diketone, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, offering a methodological blueprint for the structural elucidation of related compounds.
Due to the limited availability of published experimental data for 2-acetyl-3-methylcyclohexane-1,4-dione, this guide utilizes the closely related and well-characterized compound, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, as a surrogate. This practical approach demonstrates a robust workflow for correlating theoretical predictions with tangible experimental outcomes, a critical process in modern chemical research.
Executive Summary of Spectroscopic Data
A direct comparison of key experimental and computationally predicted spectroscopic values is presented below. These tables highlight the predictive power of modern computational methods in anticipating the spectral features of complex organic molecules.
Table 1: Comparison of Experimental and Predicted Infrared (IR) Spectroscopy Data
| Experimental IR Peak (cm⁻¹) | Predicted IR Peak (cm⁻¹) | Assignment |
| ~1705 | To be calculated | C=O stretch (cyclohexanedione) |
| ~1678 | To be calculated | C=O stretch (acetyl group) |
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Experimental ¹H NMR (ppm) | Predicted ¹H NMR (ppm) | Assignment |
| 1.03–1.10 | To be calculated | -CH₃ (gem-dimethyl) |
| 2.40–2.57 | To be calculated | -CH₂- (methylene protons) |
| 3.64 | To be calculated | -COCH₃ (acetyl proton) |
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Experimental ¹³C NMR (ppm) | Predicted ¹³C NMR (ppm) | Assignment |
| ~205–210 | To be calculated | C=O (cyclohexanedione) |
| ~200 | To be calculated | C=O (acetyl) |
| ~25–30 | To be calculated | -CH₃ (acetyl) |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for the accurate interpretation and replication of results.
Experimental Protocols
The experimental data cited in this guide are sourced from established chemical databases and literature.
Infrared (IR) Spectroscopy: The condensed phase IR spectrum for 2-acetyl-5,5-dimethylcyclohexane-1,3-dione was obtained from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[1] The spectrum was measured on a dispersive instrument.[1] Key vibrational frequencies for the carbonyl groups are reported at approximately 1705 cm⁻¹ for the cyclohexanedione moiety and 1678 cm⁻¹ for the acetyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data were reported with signals at δ 1.03–1.10 ppm for the gem-dimethyl protons, δ 2.40–2.57 ppm for the methylene protons, and δ 3.64 ppm for the acetyl protons.[2] The carbonyl carbons in the ¹³C NMR spectrum appear around δ 205–210 ppm, with the acetyl carbonyl at approximately δ 200 ppm and the acetyl methyl carbon between δ 25–30 ppm.[2]
Computational Protocols
The prediction of spectroscopic data is a multi-step process involving molecular modeling and quantum chemical calculations.
Geometry Optimization: The initial step involves the construction of the 3D structure of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione. This structure is then subjected to geometry optimization using Density Functional Theory (DFT) to find the lowest energy conformation. A common functional for this purpose is B3LYP with a suitable basis set, such as 6-31G(d).
IR Spectrum Prediction: Following geometry optimization, a frequency calculation is performed at the same level of theory. This involves the computation of the Hessian matrix, which contains the second derivatives of the energy with respect to the nuclear coordinates.[3] Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.[3] The IR intensities are determined by the change in the dipole moment during each vibration.[3]
NMR Spectrum Prediction: The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.[4][5] This method calculates the isotropic magnetic shielding tensors for each nucleus.[4] The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (TMS).
Visualizing the Workflow
To clarify the relationship between the experimental and computational processes, the following diagrams are provided.
Caption: Experimental workflow for obtaining spectroscopic data.
Caption: Computational workflow for predicting spectroscopic data.
Caption: Logical relationship for data correlation and analysis.
Conclusion
The correlation of computational predictions with experimental results is an iterative and powerful strategy in chemical research. While this guide uses 2-acetyl-5,5-dimethylcyclohexane-1,3-dione as a case study, the outlined experimental and computational protocols are broadly applicable to a wide range of organic molecules. By systematically comparing theoretical and experimental data, researchers can gain deeper insights into molecular structure, validate computational models, and accelerate the drug discovery and development process.
References
- 1. Cyclohexane-1,3-dione, 2-acetyl-5,5-dimethyl- [webbook.nist.gov]
- 2. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 1755-15-3 | Benchchem [benchchem.com]
- 3. IR spectroscopy — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-Acetyl-3-methylcyclohexane-1,4-dione Derivatives
Disclaimer: As of late 2025, specific cross-reactivity studies for 2-Acetyl-3-methylcyclohexane-1,4-dione derivatives are not extensively available in the public domain. This guide therefore serves as a proposed framework for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for evaluating the selectivity of these compounds, compares them against hypothetical alternatives, and provides standardized experimental protocols based on established methodologies for similar small molecules.
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, known to be a component in compounds targeting a range of biological entities, including enzymes and receptor tyrosine kinases.[1][2] Understanding the cross-reactivity of any new derivative is paramount to ensuring its specificity, identifying potential off-target effects, and predicting its safety profile before advancing to preclinical and clinical stages.
Comparative Analysis of Dione Derivatives
To effectively characterize the selectivity of a lead compound, such as a derivative of this compound, it is essential to compare its activity against a panel of relevant biological targets and alongside alternative molecules. This panel should include intended targets as well as known off-targets of similar chemical scaffolds.
Cyclohexane-1,3-dione derivatives have shown inhibitory effects against various receptor tyrosine kinases (RTKs) like c-Met, VEGFR-2, and EGFR, which are implicated in non-small-cell lung cancer.[1][3] Furthermore, the dione moiety is present in inhibitors of other enzyme classes, such as carboxylesterases (CEs) and cysteine proteases.[4][5]
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical dataset illustrating how the cross-reactivity profile of "Compound A" (a this compound derivative) could be compared against two alternative compounds:
-
Alternative 1 (Selective Inhibitor): A compound designed for high selectivity to a specific kinase.
-
Alternative 2 (Promiscuous Compound): A compound with a known broader spectrum of activity, characteristic of some dione-containing molecules.
| Compound | Description | Primary Target IC50 (nM) | Off-Target IC50 (nM) | Off-Target IC50 (nM) | Off-Target IC50 (nM) |
| c-Met Kinase | VEGFR-2 Kinase | Carboxylesterase 1 | Cathepsin B | ||
| Compound A | This compound Derivative | 50 | 750 | >10,000 | >10,000 |
| Alternative 1 | Selective Kinase Inhibitor | 15 | 2,500 | >10,000 | >10,000 |
| Alternative 2 | Promiscuous Dione Compound | 400 | 900 | 850 | >10,000 |
This data is illustrative and intended to serve as a template for presenting experimental findings.
Experimental Protocols
Detailed and robust experimental protocols are critical for generating reliable and reproducible cross-reactivity data. Below are methodologies for key assays relevant to the potential targets of dione-containing compounds.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to quantify the inhibitory activity of the test compounds against a panel of receptor tyrosine kinases (e.g., c-Met, VEGFR-2, EGFR).
Materials:
-
Recombinant human kinase enzymes
-
Fluorescently labeled ATP-competitive tracer
-
Europium-labeled anti-tag antibody
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound solution.
-
Add 4 µL of a mix containing the kinase enzyme and the Eu-labeled antibody. Incubate for 15 minutes at room temperature.
-
Add 4 µL of the fluorescent tracer to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Carboxylesterase (CE) Inhibition Assay
This assay determines the ability of compounds to inhibit carboxylesterases, which are common off-targets for ester-containing drugs and other xenobiotics.[6]
Materials:
-
Purified human CE1 or rabbit liver CE
-
o-nitrophenyl acetate (o-NPA) as substrate[6]
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add diluted compounds to individual wells of a 96-well plate containing the assay buffer and the o-NPA substrate.
-
Initiate the reaction by adding the CE enzyme to each well.[6]
-
Immediately measure the absorbance at 420 nm over time using a microplate reader to monitor the production of o-nitrophenol.
-
Determine the initial reaction rates and calculate the percent inhibition for each compound concentration.
-
Calculate Ki or IC50 values from the resulting dose-response curves.
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the overall cytotoxic or anti-proliferative effect of the compounds on a relevant cancer cell line, such as the H460 non-small-cell lung cancer line.[1]
Materials:
-
H460 human lung cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
Procedure:
-
Seed H460 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental plans and biological interactions.
Caption: Proposed experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway showing on- and off-target inhibition.
References
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of peptidyl ene diones: selective inactivators of the cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of a Novel UHPLC-MS/MS Method and a Conventional GC-FID Method for the Quantification of 2-Acetyl-3-methylcyclohexane-1,4-dione
This guide provides a comprehensive validation and comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of 2-Acetyl-3-methylcyclohexane-1,4-dione. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and suitability of the methods for their intended purpose.[1][2]
The data presented herein demonstrates the performance characteristics of each method, offering a clear comparison to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Method Performance Comparison
The validation parameters for the novel UHPLC-MS/MS method and the existing GC-FID method are summarized below. The data highlights the superior sensitivity and specificity of the UHPLC-MS/MS approach.
Table 1: Summary of Validation Parameters
| Validation Parameter | New Method: UHPLC-MS/MS | Existing Method: GC-FID | ICH Acceptance Criteria |
| Specificity | No interference from placebo/degradants | Minor interference from a process impurity | No significant interference at the analyte retention time |
| Linearity (r²) | 0.9998 | 0.9985 | r² ≥ 0.995 |
| Range | 1.0 ng/mL - 1000 ng/mL | 0.1 µg/mL - 50 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | Typically 80-120% (varies by concentration) |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 2.8% | Typically ≤ 2% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 4.1% | Typically ≤ 5% |
| Limit of Detection (LOD) | 0.3 ng/mL | 30 ng/mL | - |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 100 ng/mL | - |
| Robustness | Passed | Passed | No significant impact on results |
Visualization of Validation and Comparison
The following diagrams illustrate the analytical method validation workflow and a direct comparison of the two methods' performance characteristics.
Caption: A flowchart of the analytical method validation process.
Caption: Key performance differences between the two analytical methods.
Experimental Protocols
Detailed methodologies for both the novel UHPLC-MS/MS and the conventional GC-FID methods are provided below.
New Method: UHPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of this compound.
-
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: Zorbax RRHD C18, 2.1 x 50 mm, 1.8 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: [Precursor ion > Product ion] (Specific masses would be determined experimentally for the target analyte).
-
Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a target concentration of 100 ng/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Existing Method: GC-FID
This method is a robust, well-established technique for analyzing volatile and semi-volatile compounds. Gas chromatography is a common method for the analysis of diketones.[3][4]
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System with a Flame Ionization Detector (FID) or equivalent.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Dichloromethane to a target concentration of 10 µg/mL.
-
Vortex for 30 seconds.
-
Transfer the solution to a GC vial for analysis.
-
Conclusion
The novel UHPLC-MS/MS method demonstrates significant improvements in sensitivity, specificity, and throughput compared to the conventional GC-FID method for the analysis of this compound. While the GC-FID method remains a viable and robust option, the UHPLC-MS/MS method is superior for applications requiring lower detection limits and higher sample throughput. The choice of method should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Acetyl-3-methylcyclohexane-1,4-dione
Immediate Safety and Operational Plan
When handling a chemical with unknown toxicological properties, it is crucial to assume it is highly hazardous.[5][6][7] The primary goal is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[5][6][8]
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any work, conduct a formal risk assessment.[1][2][3][4] This should identify potential hazards associated with the chemical and the experimental procedure.[2][3][9]
-
Information Gathering: Attempt to identify the hazards of the chemical by consulting with other laboratory personnel or reviewing the synthetic route to anticipate potential reactive groups or toxic byproducts.[10][11]
-
Emergency Preparedness: Ensure that safety equipment, including safety showers, eyewash stations, and fire extinguishers, is accessible and in good working order.[5][6] All personnel should be familiar with emergency exit routes.[5]
2. Engineering Controls:
-
All handling of 2-Acetyl-3-methylcyclohexane-1,4-dione should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Use of a glove box may be necessary for highly sensitive or reactive procedures.
3. Personal Protective Equipment (PPE): The following table summarizes the recommended personal protective equipment for handling chemicals of unknown toxicity.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles and a face shield should be worn to protect against splashes and unforeseen reactions.[12][13] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8][12] For extensive handling, chemical-resistant coveralls may be appropriate.[13][14][15] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[8][12] It is advisable to double-glove. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.[8][12] |
| Respiratory | If there is a risk of aerosol generation or if work cannot be conducted in a fume hood, a respirator with an appropriate cartridge may be required. Use of a respirator requires enrollment in a respiratory protection program, including fit testing.[8][12] |
4. Handling Procedures:
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and any known hazard information.[5][10][16]
-
Transportation: When transporting the chemical, use secondary containment to prevent spills.[6]
-
Work Practices: Never work alone when handling hazardous chemicals.[6][8] Avoid distracting others in the laboratory.[5] Do not eat, drink, or apply cosmetics in the laboratory.[5][7] Wash hands thoroughly after handling the chemical.[5][7]
5. Disposal Plan:
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.[16]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is known.[17]
-
Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.[16][17]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[10][16] Do not pour any amount of this chemical down the drain.[16]
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards.
Caption: Safe handling workflow for chemicals with unknown hazards.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. intersolia.com [intersolia.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 9. saltegra.com [saltegra.com]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. realsafety.org [realsafety.org]
- 14. epa.gov [epa.gov]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

